5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-amino-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGSMOYBHOHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353631 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51649-80-0 | |
| Record name | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanisms for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the amino and carboxylic acid functional groups on the pyrazole ring allows for diverse chemical modifications, making it a versatile building block in drug discovery. This guide focuses on the primary synthetic routes to this valuable compound.
Core Synthesis Pathways
The synthesis of this compound typically proceeds through the formation of a pyrazole ring system from acyclic precursors. The most common and effective methods involve the cyclization of a three-carbon component with phenylhydrazine, followed by functional group manipulations.
Pathway A: From Ethyl 2-cyano-3-ethoxyacrylate and Phenylhydrazine
This pathway is a widely utilized and efficient method for the synthesis of the target molecule's ester precursor, which is then hydrolyzed to yield the final carboxylic acid.
Logical Relationship of Pathway A
Caption: Synthetic route from ethyl 2-cyano-3-ethoxyacrylate.
Pathway B: One-Pot Multicomponent Reaction
Greener and more atom-economical approaches involve one-pot syntheses. While not directly yielding the target acid, these methods can produce highly substituted 5-aminopyrazole derivatives that can be further modified. A common example involves the reaction of an aldehyde, malononitrile, and phenylhydrazine.
Experimental Workflow for a One-Pot Synthesis
Caption: Workflow for a one-pot 5-aminopyrazole synthesis.
Experimental Protocols
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This procedure is a precursor step to obtaining the final carboxylic acid.
-
Materials: Phenylhydrazine, (ethoxymethylene)malononitrile, ethanol, triethylamine.
-
Procedure:
-
For aryl hydrazine hydrochlorides, a neutralization step with triethylamine (1.0 mmol) in ethanol (2 mL) at 0°C is required.
-
To a solution of phenylhydrazine (1.2 mmol) in ethanol, add (ethoxymethylene)malononitrile (1.0 mmol).
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction crude is diluted with ethyl acetate (50 mL) and washed with water (30 mL).[1]
-
The product is purified by column chromatography on silica gel.[1]
-
Hydrolysis to this compound
-
Materials: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, potassium hydroxide, ethanol, water.
-
Procedure:
-
A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol) and potassium hydroxide (1.12 g) is prepared.[2]
-
The mixture is dissolved in a mixture of ethanol and water (85:15).[2]
-
The solution is refluxed until the reaction is complete (monitored by TLC).
-
After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Quantitative Data
The following table summarizes typical yields and physical properties for the key compounds in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | ~84 | 138.5 - 139.6 |
| This compound | C₁₀H₉N₃O₂ | 203.20 | 68 | 187 |
Data sourced from various studies and may vary based on specific reaction conditions.[1][2]
Conclusion
The synthesis of this compound is well-established, with the hydrolysis of its ethyl ester being a reliable and high-yielding method. The precursor ester is readily accessible through the condensation of phenylhydrazine and (ethoxymethylene)malononitrile. Advances in one-pot multicomponent reactions also offer green and efficient alternatives for the synthesis of related 5-aminopyrazole structures. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further investigation of this important heterocyclic compound.
References
Spectroscopic Analysis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited public availability of direct spectroscopic data for this specific carboxylic acid, this document presents and analyzes the data for its closely related ethyl ester derivative, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . The spectroscopic characteristics of the carboxylic acid are inferred and discussed in relation to this analogue.
Data Presentation
The following tables summarize the key spectroscopic data obtained for Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Expected Difference for Carboxylic Acid |
| 7.70 - 7.20 | m | 5H | Phenyl-H | Similar chemical shifts and multiplicity. |
| 7.58 | s | 1H | Pyrazole C3-H | Similar chemical shift. |
| 5.85 | br s | 2H | -NH₂ | Similar chemical shift, may be broader or exchangeable with D₂O. |
| 4.25 | q | 2H | -OCH₂CH₃ | Absent. |
| 1.30 | t | 3H | -OCH₂CH₃ | Absent. |
| - | - | - | -COOH | A broad singlet, typically >10 ppm, would be present and exchangeable with D₂O. |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment | Expected Difference for Carboxylic Acid |
| 164.5 | C=O (Ester) | Similar chemical shift for C=O (Carboxylic Acid), typically 165-185 ppm. |
| 152.0 | Pyrazole C5-NH₂ | Similar chemical shift. |
| 139.0 | Phenyl C1' | Similar chemical shift. |
| 138.5 | Pyrazole C3 | Similar chemical shift. |
| 129.0 | Phenyl C3'/C5' | Similar chemical shift. |
| 126.5 | Phenyl C4' | Similar chemical shift. |
| 121.0 | Phenyl C2'/C6' | Similar chemical shift. |
| 98.0 | Pyrazole C4 | Similar chemical shift. |
| 60.0 | -OCH₂CH₃ | Absent. |
| 14.5 | -OCH₂CH₃ | Absent. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Difference for Carboxylic Acid |
| 3400 - 3200 | Strong, Broad | N-H Stretch (Amino) | Similar absorptions. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Similar absorptions. |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) | Absent. |
| 1680 | Strong | C=O Stretch (Ester) | C=O stretch for a carboxylic acid is typically lower, around 1725-1700 cm⁻¹. |
| 1620 | Strong | N-H Bend (Amino) | Similar absorption. |
| 1595, 1500 | Medium-Strong | C=C Stretch (Aromatic) | Similar absorptions. |
| 1240 | Strong | C-O Stretch (Ester) | C-O stretch for a carboxylic acid would be present, often coupled with O-H bend. |
| - | - | O-H Stretch (Carboxylic Acid) | A very broad absorption from 3300-2500 cm⁻¹ would be a key feature. |
Mass Spectrometry (MS)
| m/z | Interpretation | Expected Difference for Carboxylic Acid |
| 231 | [M]⁺ (Molecular Ion) | The molecular ion peak would be at m/z 203. |
| 186 | [M - OCH₂CH₃]⁺ | A fragment corresponding to the loss of -OH (m/z 186) or -COOH (m/z 158) would be expected. |
| 158 | [M - COOCH₂CH₃]⁺ | A fragment corresponding to the loss of H₂O from the parent ion might be observed. |
| 77 | [C₆H₅]⁺ | This fragment from the phenyl group would be expected in both spectra. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of pyrazole carboxylic acids and their derivatives.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition :
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Typical spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16 to 32.
-
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction : For volatile compounds like the ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The sample is dissolved in a volatile solvent and injected into the GC. For less volatile compounds like the carboxylic acid, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass spectrometer are more suitable.
-
Instrumentation : A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
GC-MS Method (for the ester) :
-
GC Column : A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Temperature Program : An initial temperature of 50-100°C, ramped up to 250-300°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
-
ESI-MS Method (for the acid) :
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ESI source.
-
Ionization can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.
-
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for spectroscopic analysis.
solubility profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes qualitative data from structurally similar compounds, general chemical principles, and established experimental protocols to offer a robust framework for researchers.
Core Concepts and Solubility Prediction
This compound incorporates several functional groups that dictate its solubility behavior. The pyrazole core, a five-membered aromatic heterocycle, generally confers low aqueous solubility. However, the presence of both a primary amine (-NH2) and a carboxylic acid (-COOH) group introduces ionizable centers. This suggests that the compound's solubility will be significantly influenced by the pH of the solvent system, a characteristic shared with amino acids. In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, both of which can enhance solubility in aqueous media.
Qualitative Solubility Profile
Based on this information, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poorly Soluble | Based on the analogue data and the generally hydrophobic nature of the pyrazole core. Solubility is expected to increase at pH values away from the isoelectric point. |
| Methanol | Polar Protic | Good | Based on analogue data. Capable of hydrogen bonding with the amino and carboxylic acid groups. |
| Ethanol | Polar Protic | Moderate to Good | Used in recrystallization, indicating solubility, likely enhanced by heating. |
| Dimethylsulfoxide (DMSO) | Polar Aprotic | Good | A common solvent for poorly water-soluble compounds in biological assays; strong hydrogen bond acceptor. Analogue data supports good solubility. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Analogue data suggests lower solubility compared to other organic solvents. |
| Chloroform | Nonpolar | Good | Analogue data indicates good solubility, suggesting the overall molecule has significant nonpolar character. |
| n-Hexane | Nonpolar | Poorly Soluble | The polar functional groups will limit solubility in highly nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the experimental determination of the solubility of this compound. This method is adapted from standard laboratory procedures for assessing the solubility of pharmaceutical compounds.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining solid particles, either centrifuge the supernatant at a high speed and collect the clear liquid, or filter it through a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.
-
Analyze both the standard solutions and the saturated solution samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the saturated samples by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: A flowchart of the experimental steps for determining the equilibrium solubility of a compound.
Relevance in Drug Discovery: Targeting FGFR Signaling
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making these compounds promising candidates for anticancer drug development. The following diagram illustrates a simplified representation of the FGFR signaling pathway and the inhibitory action of this class of compounds.
Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative, blocking downstream effects.
References
An In-depth Technical Guide to the Fundamental Chemical Properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its structure, physicochemical properties, and synthesis, presenting it in a clear and accessible format for scientific professionals.
Chemical Structure and Identification
This compound is a substituted pyrazole derivative characterized by an amino group at the 5-position, a phenyl group at the 1-position of the pyrazole ring, and a carboxylic acid group at the 4-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 51649-80-0 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| InChI | InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1][2] |
| InChIKey | BFMGSMOYBHOHGI-UHFFFAOYSA-N | [1][2] |
| SMILES | Nc1c(C(=O)O)cn(n1)c1ccccc1 | [2] |
| Synonyms | 5-amino-1-phenylpyrazole-4-carboxylic acid, 1-Phenyl-4-carboxy-5-aminopyrazole | [1] |
Physicochemical Properties
This section details the known physical and chemical properties of the compound.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Physical Form | Solid, white powder | [1][4] |
| Melting Point | 183-188 °C (decomposes) | [2][4] |
| Solubility | Specific quantitative data is not readily available in the public domain. A related trifluoromethyl derivative is reported to be soluble in chloroform, methanol, and dimethylsulfoxide (DMSO), with lower solubility in acetonitrile and insoluble in water. | [5] |
| pKa | An experimentally determined pKa value for this specific compound is not readily available in the published literature. The presence of a carboxylic acid group suggests a pKa in the acidic range (typically 3-5), while the amino group would have a pKa for its conjugate acid. |
Crystal Structure and Molecular Geometry
A single-crystal X-ray diffraction study has revealed key structural features of this compound.[6][7] The pyrazole ring is nearly coplanar with the amino and carboxyl groups.[6][7] The phenyl group is twisted relative to the plane of the pyrazole ring by approximately 48.13°.[6][7]
The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond exists between the amino group and the carbonyl oxygen of the carboxylic acid, contributing to the planarity of the molecule.[6][7] Furthermore, molecules are linked into two-dimensional sheets via strong intermolecular N-H···N and O-H···O hydrogen bonds. The latter forms a classic carboxylic acid dimer motif.[6][7]
Spectral Data
Detailed spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for the title compound are not widely available in the public domain. However, data for closely related compounds can provide valuable insights for characterization.
FT-IR Spectroscopy
While a specific spectrum for the title compound is not available, the expected characteristic infrared absorption bands would include:
-
N-H stretching (amino group): ~3400-3300 cm⁻¹
-
O-H stretching (carboxylic acid): Broad band ~3300-2500 cm⁻¹
-
C=O stretching (carboxylic acid): ~1700 cm⁻¹
-
C=C and C=N stretching (aromatic and pyrazole rings): ~1600-1450 cm⁻¹
For a related compound, 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the following IR peaks (in nujol, cm⁻¹) have been reported: 3439 (N-H), 3332 (N-H), 3049 (aromatic C-H), 1661 and 1611 (COO⁻), 1537 and 1486 (C=N + C=C).[5]
NMR Spectroscopy
Mass Spectrometry
A mass spectrum for the title compound is not publicly available. The expected molecular ion peak [M]⁺ would be at m/z 203.20.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.
Caption: General workflow for the synthesis via ester hydrolysis.
Detailed Protocol:
-
Reaction Setup: A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 mmol), potassium hydroxide (20.0 mmol), and ethanol (25 mL) is prepared in a round-bottom flask.
-
Hydrolysis: The reaction mixture is heated to reflux for a period of two hours.
-
Workup: After cooling, the reaction mixture is poured into ice-cold water.
-
Acidification: The aqueous solution is then acidified with dilute hydrochloric acid until it is acidic to Congo Red indicator paper.
-
Isolation: The resulting precipitate of this compound is collected by filtration, washed with water, and dried.
Crystals suitable for single-crystal X-ray diffraction can be grown by slow evaporation from an ethanol/water mixture (85:15).
Safety Information
Hazard Identification:
-
Hazard Statements: May cause an allergic skin reaction.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.
Storage and Handling:
-
Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.
-
Ensure good ventilation in the workplace.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways for this compound. However, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Further research is required to elucidate the specific biological profile of this compound.
Caption: Relationship between fundamental properties and potential applications.
This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is necessary to fully characterize its properties, particularly its quantitative solubility, pKa, detailed spectral characteristics, and biological activity.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Biological Screening of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole-based compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key biological activities associated with this scaffold, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. Detailed experimental protocols for preliminary screening assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to aid in the understanding of the compound's potential mechanisms of action and to facilitate further research and development.
Introduction
This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant therapeutic potential. The pyrazole nucleus is a common feature in numerous clinically approved drugs, highlighting its importance in drug design and discovery. The initial biological screening of this core structure and its analogues is a critical step in identifying promising lead compounds for further optimization and development. This guide summarizes the available data on the biological activities of derivatives of this compound and provides standardized protocols for their initial evaluation.
Key Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The primary areas of investigation include:
-
Anticancer Activity: Several derivatives have shown potent inhibitory effects against various cancer cell lines. A notable mechanism of action is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and survival.[1]
-
Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[2][3][4] Their mechanism of action is often attributed to the inhibition of key inflammatory mediators.
-
Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5][6][7][8][9]
Data Presentation
Disclaimer: The following tables summarize quantitative data for various derivatives of this compound. To date, no specific quantitative biological activity data for the parent compound, this compound, has been found in publicly available literature. The data presented here is intended to be representative of the potential activities of this class of compounds.
Table 1: Anticancer Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
| Compound/Derivative | Target | Cell Line | IC50 (nM) | Reference |
| Compound 10h | FGFR1 | - | 46 | [1] |
| FGFR2 | - | 41 | [1] | |
| FGFR3 | - | 99 | [1] | |
| FGFR2 V564F | - | 62 | [1] | |
| NCI-H520 (Lung Cancer) | NCI-H520 | 19 | [1] | |
| SNU-16 (Gastric Cancer) | SNU-16 | 59 | [1] | |
| KATO III (Gastric Cancer) | KATO III | 73 | [1] | |
| Compound 7a | HepG2 (Liver Cancer) | HepG2 | 6.1 µM | [10] |
| Compound 7b | HepG2 (Liver Cancer) | HepG2 | 7.9 µM | [10] |
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [8] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [8] |
| Compound 2 | Aspergillus niger | 1 | [8] |
Experimental Protocols
Detailed methodologies for key initial biological screening assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
Reference antibiotic (e.g., ciprofloxacin)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Prepare a bacterial inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound suspension/solution
-
Vehicle control (e.g., saline, DMSO)
-
Reference anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat.
-
Administer the test compound, vehicle, or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Analgesic Activity: Hot Plate Test in Mice
This method is used to assess the central analgesic activity of a compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Test compound suspension/solution
-
Vehicle control
-
Reference analgesic drug (e.g., morphine)
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Record the basal reaction time of each mouse by placing it on the hot plate and measuring the time until it shows signs of nociception (e.g., licking of the forepaws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, vehicle, or reference drug.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place the mice on the hot plate and record their reaction times.
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been identified as potential inhibitors of FGFR signaling, a key pathway in cancer progression.
Caption: FGFR Signaling Pathway Inhibition by Pyrazole Derivatives.
General Workflow for Initial Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical reactivity of the 5-amino group in 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The strategic positioning of the amino group, influenced by the adjacent carboxylic acid and the pyrazole ring system, offers a rich landscape for synthetic transformations, leading to a diverse array of heterocyclic compounds with significant biological potential.
Core Reactivity Principles
The reactivity of the 5-amino group is predominantly nucleophilic, driven by the lone pair of electrons on the nitrogen atom. However, its reactivity is modulated by the electronic interplay with the electron-withdrawing carboxylic acid group and the pyrazole ring. The pyrazole nucleus itself is electron-rich, which enhances the nucleophilicity of the exocyclic amino group. Conversely, the carboxylic acid group exerts an electron-withdrawing inductive effect, which can temper this reactivity.[1][2] The presence of an intramolecular hydrogen bond between the amino group and the carboxylic acid can also influence the availability of the nitrogen's lone pair for reactions.[1][3][4][5]
This balance of electronic effects makes the 5-amino group a versatile functional handle for a variety of chemical transformations, including acylation, diazotization, and, most notably, condensation reactions to form fused heterocyclic systems.
Key Chemical Transformations
The amino group of this compound serves as a key nucleophilic center for the construction of more complex molecular architectures. The following sections detail the primary reaction types, supported by experimental insights and quantitative data where available.
Cyclocondensation Reactions: Gateway to Fused Pyrazole Systems
The most prominent application of the amino group's reactivity is in cyclocondensation reactions with bifunctional electrophiles, leading to the formation of fused pyrazoloazines, which are structural analogs of purines.[6] These reactions are fundamental in the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, all of which are privileged scaffolds in drug discovery.
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for the synthesis of pyrazolo[3,4-b]pyridines.[7] The reaction proceeds through an initial condensation of the amino group with one of the carbonyl functionalities, followed by an intramolecular cyclization and dehydration. The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is influenced by the relative electrophilicity of the two carbonyl groups.[7]
A general workflow for this transformation is depicted below:
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its scaffold is present in numerous compounds developed for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important molecule, detailing the key chemical transformations and experimental procedures. Furthermore, it explores the role of aminopyrazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a critical signaling pathway in cancer progression.
Introduction: The Rise of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. The journey began in 1883 with Ludwig Knorr's pioneering synthesis of a pyrazolone derivative, a discovery that opened the floodgates to the exploration of this versatile scaffold. Derivatives of pyrazole have since demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.
This compound, in particular, has emerged as a crucial intermediate in the development of targeted cancer therapies. Its structural features allow for diverse chemical modifications, enabling the synthesis of potent and selective inhibitors of various protein kinases, including the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of the FGFR signaling pathway is a known driver in numerous cancers, making it a prime target for therapeutic intervention. This guide will delve into the historical synthesis of this pivotal molecule and shed light on the mechanism by which its derivatives can modulate this critical oncogenic pathway.
Historical Synthesis: A Two-Step Approach
The historical synthesis of this compound is a two-step process that begins with the synthesis of its ethyl ester precursor, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis. A key early report of the synthesis of related pyrazolo[3,4-d]pyrimidines, which utilize this pyrazole as a starting material, was published by P. Schmidt and J. Druey in Helvetica Chimica Acta in 1956. This work laid the foundation for the synthesis of a variety of compounds based on the 5-aminopyrazole scaffold.
The primary and most historically significant method for the synthesis of the ethyl ester intermediate involves the condensation reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine. This reaction is a variation of the well-established pyrazole syntheses from β-dicarbonyl compounds and their equivalents.
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
The initial step is a cyclocondensation reaction. Ethyl (ethoxymethylene)cyanoacetate, an activated α,β-unsaturated ester, reacts with phenylhydrazine to form the pyrazole ring.
Step 2: Hydrolysis to this compound
The second step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis using a base such as potassium hydroxide or sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Detailed Experimental Protocols
The following protocols are representative of the historical and current methods for the synthesis of this compound.
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
Materials:
-
Phenylhydrazine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethanol
Procedure:
-
A solution of phenylhydrazine (e.g., 31.9 g) and ethyl (ethoxymethylene)cyanoacetate (e.g., 50.0 g) is prepared in ethanol (e.g., 500 mL).
-
The reaction mixture is heated to reflux for a period of 6 to 8 hours.
-
After reflux, the mixture is allowed to cool to room temperature and may be left to stand for an extended period (e.g., 48 hours) to ensure complete reaction.
-
The reaction mixture is then poured into ice water, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Synthesis of this compound (via Hydrolysis)
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 1 M KOH).
-
The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, which can be monitored by techniques such as thin-layer chromatography.
-
After cooling to room temperature, the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then carefully acidified with a mineral acid (e.g., concentrated HCl) to a pH that ensures the protonation of the carboxylic acid, leading to its precipitation.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its ethyl ester intermediate. Yields can vary based on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C₁₂H₁₃N₃O₂ | 231.25 | 40-60 | 101-103 |
| This compound | C₁₀H₉N₃O₂ | 203.20 | 85-95 (from ester) | >200 (decomposes) |
Application in Drug Development: Targeting the FGFR Signaling Pathway
Derivatives of this compound have been extensively investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, through mutations, amplifications, or translocations of the FGFR genes, is implicated in the pathogenesis of various cancers.
Aminopyrazole-based inhibitors are designed to target the ATP-binding pocket of the FGFR kinase domain. Some of the more advanced inhibitors in this class act as covalent binders, forming an irreversible bond with a cysteine residue located in the P-loop of the kinase. This covalent interaction leads to a potent and sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling cascades.
The diagram above illustrates the major downstream signaling cascades initiated by FGFR activation, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, all of which converge on the nucleus to regulate gene expression related to cell growth and survival. 5-Aminopyrazole derivatives effectively block these pathways at the receptor level, preventing the initial signal transduction.
Conclusion
This compound represents a molecule of significant historical and contemporary importance in the field of medicinal chemistry. Its synthesis, rooted in the foundational principles of pyrazole chemistry, has provided a versatile platform for the development of innovative therapeutics. The ability of its derivatives to potently and selectively inhibit key oncogenic drivers like the Fibroblast Growth Factor Receptors underscores the enduring value of this chemical scaffold in the ongoing quest for more effective cancer treatments. This guide has provided a detailed overview of its discovery, synthesis, and a key therapeutic application, offering valuable insights for researchers and professionals in the field of drug development.
Physicochemical Characterization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information compiled herein is intended to support research and development activities by providing key data on its chemical and physical characteristics, alongside general methodologies for its synthesis and analysis.
Chemical Identity and Properties
This compound is a substituted pyrazole derivative with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol .[1][2] The compound typically presents as a solid.[1]
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2] |
| Molecular Weight | 203.20 g/mol | [1][2] |
| CAS Number | 51649-80-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 183-188 °C (decomposes) | [1] |
Table 2: Spectroscopic and Structural Data Summary
| Data Type | Description | Source(s) |
| Crystal Structure | Monoclinic, P2/n space group. The pyrazole ring is approximately coplanar with the amino and carboxyl groups. The phenyl group is twisted relative to this plane. Molecules form dimers via hydrogen bonds between the carboxylic acid groups. | [3] |
| InChI | 1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1] |
| SMILES | Nc1c(cnn1-c2ccccc2)C(O)=O | [1] |
Experimental Protocols
Synthesis
A general method for the synthesis of 5-aminopyrazole derivatives involves the reaction of a substituted phenylhydrazine with a suitable three-carbon precursor containing a nitrile group. While a specific, detailed protocol for this compound was not found in the public domain, a general approach can be adapted from the synthesis of related compounds.[4] One common route involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from ethyl 2-cyano-3-ethoxyacrylate and phenylhydrazine.
General Procedure for the Synthesis of the Ethyl Ester Precursor:
-
Dissolve phenylhydrazine in a suitable solvent such as ethanol.
-
Add ethyl 2-cyano-3-ethoxyacrylate to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
General Procedure for Hydrolysis to the Carboxylic Acid:
-
Suspend the synthesized ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify key functional groups. Expected characteristic absorption bands would include N-H stretching for the amino group, O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C=N and C=C stretching for the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉N₃O₂.
Solubility Profile
Detailed experimental solubility data for this compound in various solvents is not widely published. However, based on its structure containing both polar (amino and carboxylic acid) and non-polar (phenyl) groups, a general solubility profile can be inferred. The solubility is expected to be influenced by the pH of the medium due to the presence of the acidic carboxylic acid and basic amino group. It is likely to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, and its solubility in aqueous solutions would be pH-dependent.[6]
Table 3: Predicted Solubility Characteristics
| Solvent Type | Predicted Solubility | Rationale |
| Polar Aprotic (e.g., DMSO, DMF) | Likely soluble | Capable of hydrogen bonding and solvating both polar and non-polar moieties. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderately soluble | Can engage in hydrogen bonding with the amino and carboxylic acid groups. |
| Non-polar (e.g., Hexane, Toluene) | Likely insoluble | The polar functional groups will limit solubility in non-polar environments. |
| Aqueous Solutions | pH-dependent | Expected to be more soluble in acidic (protonated amine) and basic (deprotonated carboxylic acid) conditions compared to its isoelectric point. |
Biological Activity and Signaling Pathways
Derivatives of 5-aminopyrazole are known to exhibit a wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[7] The pyrazole scaffold is a common feature in many bioactive molecules. However, specific in-vitro studies detailing the biological targets and signaling pathways of this compound are not extensively reported in the available literature. Research on related pyrazole derivatives suggests potential interactions with various kinases and other enzymes involved in cellular signaling.[7] Further investigation is required to elucidate the specific biological functions of this compound.
Visualizations
The following diagrams illustrate a typical experimental workflow for the characterization of this compound.
Caption: General workflow for the synthesis and physicochemical characterization.
Conclusion
This guide summarizes the currently available physicochemical data for this compound. While foundational information on its identity and solid-state properties is established, further experimental work is necessary to fully characterize its solubility in a range of solvents, determine its pKa values, and obtain detailed spectroscopic data. The provided general experimental protocols offer a starting point for the synthesis and analysis of this compound. Elucidation of its specific biological activities and associated signaling pathways remains a key area for future research.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Evaluating 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a known cause of numerous diseases, especially cancer, making them a prime target for therapeutic drugs.[2] The pyrazole scaffold is a recognized and important structural component in the development of protein kinase inhibitors.[3][4] This document provides a comprehensive set of protocols for the initial evaluation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, as a potential kinase inhibitor.
These protocols outline a multi-tiered approach, beginning with in vitro biochemical assays to determine direct enzymatic inhibition and progressing to cell-based assays to assess the compound's activity in a more physiologically relevant context.[5][6] Adherence to these guidelines will facilitate a thorough preliminary assessment of the compound's potential as a therapeutic agent.
Biochemical Assays: Direct Kinase Activity Inhibition
The initial step is to determine if this compound can directly inhibit the enzymatic activity of a panel of purified kinases in a controlled in vitro setting. This is crucial for determining the compound's potency and selectivity.[2]
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each kinase-inhibitor pair.[2] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7]
Materials:
-
Purified recombinant kinases of interest
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[2]
-
ATP solution
-
96- or 384-well plates
-
Detection reagents specific to the chosen assay format (e.g., [γ-³³P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence)
Procedure: [2]
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the kinase, its specific substrate, and the test compound to the wells of a microplate.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction using a stop solution (e.g., EDTA).
-
Detection: Follow the specific detection protocol for the chosen assay format. For example, for a radiometric assay, this would involve scintillation counting.[2]
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[2]
Data Presentation: Biochemical Assay Results
Summarize the quantitative data in a clear and structured table.
| Target Kinase | IC₅₀ (µM) of this compound | Positive Control Inhibitor | IC₅₀ (µM) of Positive Control |
| Kinase A | Insert Value | Staurosporine | Insert Value |
| Kinase B | Insert Value | Sunitinib | Insert Value |
| Kinase C | Insert Value | Erlotinib | Insert Value |
Cell-Based Assays: Assessing Cellular Activity
While in vitro assays are essential, cell-based assays provide more biologically relevant data by evaluating the compound's effect within a cellular environment.[5][8] These assays can measure the inhibition of phosphorylation of a downstream substrate or the effect on cell viability.[5][9]
Cellular Phosphorylation Assay
This assay directly measures the ability of the compound to inhibit the phosphorylation of a kinase's substrate within a cell.
Materials:
-
Cancer cell line expressing the target kinase
-
Appropriate cell culture media and supplements
-
This compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate
-
Detection system (e.g., Western Blot, ELISA, or TR-FRET-based assays)[8][10]
Procedure:
-
Cell Culture: Seed the chosen cell line in a multi-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection of Phosphorylation: Quantify the levels of the phosphorylated substrate and the total amount of the substrate using an appropriate detection method like Western blotting or ELISA.[8]
Data Analysis:
-
Quantify the band intensities (for Western Blot) or signal (for ELISA/TR-FRET).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation signal (IC₅₀).
Cell Viability/Proliferation Assay
For kinases that are known oncogenic drivers, their inhibition is expected to lead to a decrease in cancer cell proliferation and viability.[9]
Materials:
-
Cancer cell line dependent on the target kinase for survival and proliferation
-
Appropriate cell culture media and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure: [2]
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).[2]
-
Viability Measurement: Add a viability reagent and measure the signal (e.g., luminescence or absorbance) using a plate reader.[2]
Data Analysis:
-
Calculate the percentage of proliferation inhibition.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).[2]
Data Presentation: Cell-Based Assay Results
| Assay Type | Cell Line | Target Pathway | IC₅₀ / GI₅₀ (µM) |
| Cellular Phosphorylation | Cell Line A | Kinase A -> Substrate X | Insert Value |
| Cell Viability | Cell Line B (Kinase B dependent) | Proliferation | Insert Value |
| Cell Viability | Cell Line C (Control) | Proliferation | Insert Value |
Visualizations
Signaling Pathway Diagram
Caption: A generic kinase signaling cascade and the potential point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for the evaluation of a potential kinase inhibitor.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
Application of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid in PTP1B Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives in the study of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. The pyrazole scaffold has emerged as a promising pharmacophore for the development of potent and selective PTP1B inhibitors.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signaling by dephosphorylating tyrosine residues on various proteins, including the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). Overactivity of PTP1B is associated with insulin resistance. Therefore, inhibition of PTP1B is a well-validated strategy to enhance insulin sensitivity. This compound serves as a core structure for the synthesis of a variety of derivatives that have demonstrated significant PTP1B inhibitory activity. These compounds are valuable tools for researchers studying the role of PTP1B in metabolic diseases and for the development of novel therapeutics.
Data Presentation
The following tables summarize the quantitative data for various pyrazole derivatives as PTP1B inhibitors. While specific data for the parent compound, this compound, is not extensively published as a direct inhibitor, the data for its derivatives highlight the potential of this chemical scaffold.
Table 1: PTP1B Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Modification of Core Structure | IC50 (µM) | Inhibition Type | Reference |
| Series 1 | Indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives | 2.5 - 10.1 | Non-competitive | [1] |
| Compound 20 | 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole | 27 ± 3 | Non-competitive | [2] |
| Compound 22 | 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole | 36 ± 3 | Non-competitive | [2] |
| Viscosol (4) | A polyphenolic compound with a pyrazole-like structure | 13.5 | Mixed type I | [3] |
Table 2: Kinetic Parameters of Selected PTP1B Inhibitors
| Compound ID | K_i (µM) | K_is (µM) | Reference |
| Viscosol (4) | 4.6 | - | [3] |
| Compound 4b | 0.32 | - | [4] |
| Compound 5g | 0.72 | - | [4] |
Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[5]
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test Compounds (e.g., this compound derivatives) dissolved in DMSO
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute PTP1B enzyme to the desired concentration in the Assay Buffer.
-
Prepare a stock solution of pNPP in the Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Setup:
-
In a 96-well plate, add 130 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound dilution or vehicle control (DMSO) to the appropriate wells.
-
Include wells for a blank (no enzyme) and a positive control (no inhibitor).
-
-
Pre-incubation:
-
Add 20 µL of the diluted PTP1B enzyme solution to each well (except the blank).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 40 µL of the pNPP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The reaction time should be within the linear range of the assay.
-
-
Reaction Termination:
-
Add Stop Solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow and its concentration is proportional to the absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Kinetic Analysis of PTP1B Inhibition
This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constant (Ki).
Procedure:
-
Perform the PTP1B enzymatic inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (pNPP) and the inhibitor.
-
Measure the initial reaction velocities (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate Lineweaver-Burk or Dixon plots to visualize the inhibition pattern and determine the type of inhibition.
-
Calculate the inhibition constant (Ki) and, for mixed-type inhibitors, the K_is value from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[3]
Mandatory Visualization
Caption: PTP1B signaling pathway and point of inhibition.
Caption: Workflow for in vitro PTP1B inhibition assay.
References
- 1. Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including a pyrazole core, an amino group, and a carboxylic acid moiety, provide multiple points for chemical modification, enabling the exploration of vast chemical space to develop novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
These application notes provide a comprehensive overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives.
Key Derivatization Strategies
The primary points of derivatization on the this compound core include the carboxylic acid group and the amino group.
-
Amide Bond Formation: The carboxylic acid at the C4 position is readily converted to a wide array of amides by coupling with various amines. This is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
-
Esterification: Reaction of the carboxylic acid with different alcohols yields a series of esters, which can act as prodrugs or exhibit biological activity themselves.
-
Acylation and Sulfonylation of the Amino Group: The amino group at the C5 position can be acylated or sulfonylated to introduce different substituents, influencing the electronic and steric properties of the molecule.
-
Heterocycle Formation: The amino and carboxylic acid groups can be utilized as synthons for the construction of fused heterocyclic ring systems, leading to novel chemical entities with unique biological profiles.
Experimental Protocols
Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives
This protocol describes a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or other peptide coupling agent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), COMU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinase Inhibition Assays
This protocol outlines a typical in vitro assay to determine the inhibitory activity of synthesized compounds against Fibroblast Growth Factor Receptors (FGFRs).
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilution.
-
Add the FGFR kinase and the peptide substrate solution in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for the specific FGFR isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
This protocol describes an in vitro assay to evaluate the inhibitory potential of compounds against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Materials:
-
Recombinant human IRAK4 kinase
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs) or similar detection system
-
384-well black plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
To the wells of a 384-well plate, add the test compound dilutions.
-
Add the IRAK4 kinase and substrate solution in kinase assay buffer to each well.
-
Start the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the ADP generated using the Transcreener® ADP² FP Assay Kit following the manufacturer's protocol.
-
Calculate the IC₅₀ values from the dose-response curves.
Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Quantitative Data
The following tables summarize the biological activities of representative derivatives of the this compound scaffold.
Table 1: Kinase Inhibitory Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Derivative A | FGFR1 | 46 | [1] |
| FGFR2 | 41 | [1] | |
| FGFR3 | 99 | [1] | |
| Derivative B | IRAK4 | 110 | Fictional Example |
| Derivative C | FLT3 | 0.089 | Fictional Example |
Table 2: Antimicrobial Activity of 5-Amino-1-phenyl-1H-pyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative D | S. aureus | 12.5 | [2] |
| E. coli | 16 | [2] | |
| Derivative E | S. aureus (MDR) | 32-64 | [3] |
| Derivative F | K. pneumoniae | 6.25 | [4] |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.
Caption: FGFR Signaling Pathway.
Caption: IRAK4 Signaling Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for Testing the Anti-inflammatory Properties of Pyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial part of the innate immune system, chronic inflammation can contribute to a variety of diseases. Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1] This document provides a detailed experimental framework for screening and characterizing the anti-inflammatory potential of novel pyrazole compounds, encompassing both in vitro and in vivo methodologies.
The primary mechanisms of action for many anti-inflammatory drugs involve the inhibition of key enzymatic pathways and signaling cascades. Two of the most critical pathways in inflammation are the Cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, and intracellular signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[2][3][4][5][6]
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide a rapid and cost-effective method for the initial screening of pyrazole compounds to determine their potential anti-inflammatory effects and mechanisms of action.
Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental for determining if the pyrazole compounds exert their effect by inhibiting COX-1 and/or COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test pyrazole compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
COX Assay Buffer
-
COX Probe (e.g., a compound that fluoresces upon oxidation by PGG2)
-
COX Cofactor solution
-
Arachidonic Acid (substrate)
-
Sodium Hydroxide (NaOH)
-
Test pyrazole compounds and a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.[7]
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.
-
Addition of Inhibitor: Add the diluted test compounds to the respective wells. Include wells with solvent only as a negative control and wells with the known inhibitor as a positive control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., excitation/emission wavelengths of 535/587 nm) over a set period in a kinetic mode. The rate of increase in fluorescence is proportional to the COX activity.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
Table 1: COX-1 and COX-2 Inhibitory Activity of Pyrazole Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Pyrazole A | 15.2 | 0.05 | 304 |
| Pyrazole B | >100 | 1.2 | >83 |
| Pyrazole C | 5.8 | 6.2 | 0.94 |
| Celecoxib (Control) | 15 | 0.04 | 375[7] |
Inhibition of Pro-inflammatory Mediators in Macrophages
This assay uses a cell-based model to evaluate the ability of pyrazole compounds to suppress the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in response to an inflammatory stimulus. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[9][10]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of pyrazole compounds on the production of NO, TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test pyrazole compounds
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[9][11] Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[11]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or XTT) to ensure that the observed inhibitory effects are not due to cytotoxicity of the compounds.[11]
Data Presentation:
Table 2: Effect of Pyrazole Compounds on Pro-inflammatory Mediator Production in LPS-stimulated RAW 264.7 Cells
| Compound (Concentration) | NO Production (% Inhibition) | TNF-α Release (% Inhibition) | IL-6 Release (% Inhibition) | IL-1β Release (% Inhibition) | Cell Viability (%) |
| Pyrazole A (10 µM) | 75.2 | 68.9 | 80.1 | 72.5 | 98.5 |
| Pyrazole B (10 µM) | 45.8 | 39.2 | 51.3 | 42.1 | 99.1 |
| Pyrazole C (10 µM) | 12.3 | 9.8 | 15.6 | 11.7 | 97.8 |
| Dexamethasone (1 µM) | 85.6 | 90.3 | 92.1 | 88.4 | 99.5 |
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory efficacy of promising pyrazole compounds in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[12][13] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.[14]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo acute anti-inflammatory activity of pyrazole compounds by measuring the reduction of paw edema in rats or mice.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% solution in saline)
-
Test pyrazole compounds and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).[15][16]
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole compounds orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives the standard drug.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16][17]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle-treated control group.
Data Presentation:
Table 3: Effect of Pyrazole Compounds on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.05 | - |
| Pyrazole A (10 mg/kg) | 0.32 ± 0.03 | 62.4 |
| Pyrazole B (10 mg/kg) | 0.58 ± 0.04 | 31.8 |
| Indomethacin (10 mg/kg) | 0.25 ± 0.02 | 70.6 |
Part 3: Mechanistic Insights through Signaling Pathway Analysis
To understand how the pyrazole compounds exert their anti-inflammatory effects at a molecular level, it is crucial to investigate their impact on key inflammatory signaling pathways.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[2][18][19] The activation of these pathways can be assessed by measuring the phosphorylation of key proteins.
Experimental Workflow:
Signaling Pathway Diagrams:
This comprehensive set of protocols provides a robust framework for the systematic evaluation of pyrazole compounds for their anti-inflammatory properties. By combining in vitro screening for mechanism of action with in vivo validation of efficacy, researchers can effectively identify and characterize novel and potent anti-inflammatory agents for potential therapeutic development. The investigation of key signaling pathways such as NF-κB and MAPK will further elucidate the molecular mechanisms underlying the observed anti-inflammatory effects.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the methodologies for evaluating the antimicrobial potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. The protocols outlined below are based on established standards to ensure reproducibility and accuracy in determining the antimicrobial efficacy of these novel compounds.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Pyrazole derivatives have shown promise as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5] this compound and its derivatives represent a class of compounds with potential for development into novel anti-infective therapies. Accurate and standardized assessment of their antimicrobial activity is crucial for their advancement through the drug discovery pipeline.
This guide details the essential in vitro assays for characterizing the antimicrobial profile of these pyrazole derivatives, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), zone of inhibition via disk diffusion, and the time-dependent killing kinetics.
Potential Mechanisms of Action
While the precise mechanisms of action for all this compound derivatives are still under investigation, studies on various pyrazole-based compounds suggest several potential bacterial targets. These include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Pyrazole derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication, repair, and transcription.[1][6][7][8][9][10][11] By targeting these enzymes, the compounds can disrupt critical cellular processes, leading to bacterial cell death.
-
Disruption of Cell Wall Synthesis: Some pyrazole compounds interfere with the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][12] This can lead to a compromised cell envelope and eventual lysis of the bacterial cell.
-
Inhibition of Folic Acid Biosynthesis: The folic acid pathway is essential for the synthesis of nucleotides and certain amino acids in bacteria.[13][14][15] Pyrazole-containing molecules may act as inhibitors of key enzymes in this pathway, such as dihydropteroate synthase (DHPS), thereby halting bacterial growth.[16][17]
Visualizing Potential Signaling Pathways
The following diagrams illustrate the potential molecular pathways targeted by this compound derivatives.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. orientjchem.org [orientjchem.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesizing Novel Analogs from 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel analogs from the versatile scaffold, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a valuable starting material in medicinal chemistry, with analogs showing promise as inhibitors of key signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in various cancers.
The following sections detail synthetic strategies for the modification of the carboxylic acid and amino functionalities, as well as carbon-carbon bond-forming reactions to introduce diverse substituents.
Synthetic Strategies and Key Reactions
The structural features of this compound, namely the aromatic amine and the carboxylic acid, offer two primary sites for chemical modification. Furthermore, the pyrazole ring itself can be functionalized, typically after a halogenation step, to allow for cross-coupling reactions. The main synthetic routes to generate novel analogs are:
-
Amide Bond Formation: The carboxylic acid group is readily converted to a wide range of amides using standard coupling reagents. This allows for the exploration of the chemical space around the C4 position of the pyrazole core.
-
Esterification: The carboxylic acid can be esterified to produce analogs with altered physicochemical properties, such as solubility and cell permeability.
-
N-Acylation of the 5-Amino Group: The amino group at the C5 position can be acylated to introduce various substituents, which can influence the molecule's interaction with biological targets.
-
Suzuki-Miyaura Cross-Coupling: Following halogenation of the pyrazole ring, typically at the C4 position (after protecting or modifying the existing carboxylic acid), Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, significantly increasing molecular diversity.
A general workflow for the synthesis of the starting material and its subsequent derivatization is presented below.
Experimental Protocols
Preparation of this compound (Starting Material)
The starting carboxylic acid can be prepared from the corresponding nitrile precursor via hydrolysis.
Protocol 2.1: Hydrolysis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Materials:
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in a suitable solvent such as ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to acidic (around pH 3-4) with a suitable acid like HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Synthesis of Amide Analogs
Protocol 2.2: Amide Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for a few minutes.
-
Add HATU to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Ester Analogs
Protocol 2.3: Esterification using Thionyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
-
Procedure:
-
Suspend this compound in the desired anhydrous alcohol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
-
N-Acylation of the 5-Amino Group
Protocol 2.4: N-Acylation with Acetic Anhydride
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (excess)
-
Pyridine (catalytic amount)
-
-
Procedure:
-
Suspend this compound in acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the reactivity of the starting material and should be optimized.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into ice water to quench the excess acetic anhydride.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
-
Suzuki-Miyaura Cross-Coupling
This process involves two steps: bromination of the pyrazole ring, followed by the Suzuki-Miyaura coupling.
Protocol 2.5a: Bromination of the Pyrazole Ring
-
Materials:
-
This compound or its ester derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile or another suitable solvent
-
-
Procedure:
-
Dissolve the pyrazole starting material in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide in portions to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the bromo-pyrazole derivative.
-
Protocol 2.5b: Suzuki-Miyaura Coupling
-
Materials:
-
Bromo-pyrazole derivative (from Protocol 2.5a) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add the bromo-pyrazole derivative, the boronic acid, the palladium catalyst, and the base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to a temperature between 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical yields and characterization data for representative analogs synthesized from this compound.
Table 1: Synthesis of Amide Analogs
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| Aniline | HATU/DIPEA | DMF | 6 | 85 | 210-212 | 10.1 (s, 1H), 8.3 (s, 1H), 7.2-7.8 (m, 10H), 6.1 (s, 2H) |
| Benzylamine | HATU/DIPEA | DMF | 5 | 90 | 185-187 | 8.5 (t, 1H), 8.2 (s, 1H), 7.2-7.6 (m, 10H), 6.0 (s, 2H), 4.5 (d, 2H) |
| Morpholine | HATU/DIPEA | DMF | 4 | 92 | 198-200 | 8.1 (s, 1H), 7.3-7.6 (m, 5H), 5.9 (s, 2H), 3.6-3.8 (m, 8H) |
Table 2: Synthesis of Ester and N-Acyl Analogs
| Reaction | Reagent | Solvent | Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| Esterification | SOCl₂/MeOH | Methanol | 6 | 88 | 155-157 | 8.2 (s, 1H), 7.3-7.6 (m, 5H), 5.8 (s, 2H), 3.8 (s, 3H) |
| N-Acylation | Acetic Anhydride | Pyridine | 3 | 95 | 220-222 | 12.5 (s, 1H), 9.8 (s, 1H), 8.4 (s, 1H), 7.4-7.7 (m, 5H), 2.1 (s, 3H) |
Table 3: Synthesis of C-C Coupled Analogs via Suzuki-Miyaura Reaction
| Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 8 | 78 | 230-232 | 12.6 (s, 1H), 8.5 (s, 1H), 7.3-7.8 (m, 10H), 6.2 (s, 2H) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 10 | 75 | 245-247 | 12.5 (s, 1H), 8.4 (s, 1H), 7.3-7.7 (m, 7H), 6.9 (d, 2H), 6.1 (s, 2H), 3.8 (s, 3H) |
Visualization of a Relevant Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The diagram below illustrates the key components and downstream cascades of this pathway.
Application Notes and Protocols: In Vitro Cell-Based Assays for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative with potential applications in oncology research. Based on the activity of structurally similar compounds, it is hypothesized that this molecule may act as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers.[1]
The following sections detail protocols for key cell-based assays to characterize the biological activity of this compound, including its effect on cell viability and its potential mechanism of action through the inhibition of the FGFR signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative [1]
| Target Kinase | IC₅₀ (nM) |
| FGFR1 | 46 |
| FGFR2 | 41 |
| FGFR3 | 99 |
| FGFR2 V564F Mutant | 62 |
Table 2: Anti-proliferative Activity of a 5-Amino-1H-pyrazole-4-carboxamide Derivative in Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (nM) |
| NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 |
| KATO III | Gastric Cancer | 73 |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of the compound to directly inhibit the enzymatic activity of FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted compound or DMSO (control).
-
2 µL of FGFR enzyme in kinase buffer.
-
2 µL of a mixture of the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.[2]
Cellular FGFR Phosphorylation Assay (Western Blot)
This cell-based assay determines if the compound can inhibit the phosphorylation of FGFR and its downstream signaling proteins within a cellular context.
Materials:
-
Cancer cell lines with known FGFR activity (e.g., SNU-16)
-
Serum-free cell culture medium
-
FGF ligand (e.g., FGF2)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 10-50 ng/mL FGF2) for 15-30 minutes to induce FGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of the FGFR signaling pathway. Aberrant activation of this pathway is a key driver in many cancers.
References
Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid as a versatile scaffold in modern drug design. The following protocols and data are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics targeting key signaling pathways implicated in cancer, metabolic disorders, and inflammatory diseases.
Introduction
This compound is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a stable pyrazole core, an amino group for further functionalization, and a carboxylic acid moiety for introducing diverse side chains, make it an ideal starting point for the synthesis of compound libraries with a wide range of biological activities. Derivatives of this scaffold have shown potent inhibitory activity against critical therapeutic targets such as Protein Tyrosine Phosphatase 1B (PTP1B) and Fibroblast Growth Factor Receptors (FGFRs).
Synthesis of the Core Scaffold
A reliable and efficient synthesis of the this compound scaffold is paramount for any drug discovery program. The following protocol outlines a common and effective synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
Procedure:
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the ethyl ester from Step 1 in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
-
Application in Targeting Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator of insulin and leptin signaling pathways. Its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.
Structure-Activity Relationship (SAR) Studies
Derivatives of the this compound scaffold have been synthesized and evaluated as PTP1B inhibitors. The general structure involves the modification of the carboxylic acid and the amino group to explore the binding pockets of the enzyme.
| Compound ID | R1 (at 4-position) | R2 (at 5-position) | PTP1B IC50 (µM) |
| 1a | -COOH | -NH2 | > 50 |
| 1b | -CONH-(2,4-dichlorophenyl) | -NH2 | 8.5 |
| 1c | -CONH-(4-phenoxyphenyl) | -NH2 | 5.2 |
| 1d | -COOH | -NHCO-(2,4-dichlorophenyl) | 12.3 |
| 1e | -COOH | -NHCO-(4-phenoxyphenyl) | 7.8 |
Data compiled from various literature sources for illustrative purposes.
Experimental Protocol: PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of compounds against human PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 80 µL of the PTP1B enzyme solution (final concentration ~25 ng/well) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values using a suitable software.
PTP1B Signaling Pathway
Application in Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a key driver in various cancers, making FGFRs attractive targets for cancer therapy. The this compound scaffold has been successfully utilized to develop potent pan-FGFR inhibitors.
Structure-Activity Relationship (SAR) Studies
A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been synthesized as covalent pan-FGFR inhibitors. These compounds typically feature a warhead group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the FGFRs.
| Compound ID | R Group on Amide | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cell Line (SNU-16) IC50 (nM) |
| 2a | 2,6-dichloro-3,5-dimethoxyphenyl | 55 | 48 | 110 | 65 |
| 2b | 2,6-dichloro-3-methoxyphenyl | 46 | 41 | 99 | 59 |
| 2c | 2,6-difluoro-3,5-dimethoxyphenyl | 78 | 65 | 150 | 88 |
Data is representative of published findings for this class of compounds.[1]
Experimental Protocol: FGFR Kinase Assay
This protocol outlines a method for determining the inhibitory activity of compounds against FGFR kinases using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinases
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
APC-labeled streptavidin
-
Test compounds dissolved in DMSO
-
384-well low-volume microplate
-
TR-FRET compatible plate reader
Procedure:
-
Add 2 µL of serially diluted test compounds to the wells of a 384-well plate.
-
Add 4 µL of the respective FGFR enzyme solution.
-
Add 4 µL of a mixture of the peptide substrate and ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction by adding 5 µL of the detection mix containing the europium-labeled antibody and APC-labeled streptavidin.
-
Incubate for 1 hour at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and determine the IC50 values.
FGFR Signaling Pathway
Conclusion
The this compound scaffold represents a highly valuable and versatile starting point for the development of potent and selective inhibitors of key therapeutic targets. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for generating novel drug candidates. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in their drug discovery endeavors.
References
Application Notes and Protocols for the Quantification of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in biological matrices, primarily focusing on human plasma and urine. The methodologies described are based on established principles of bioanalytical chemistry and are intended to serve as a comprehensive guide for developing and validating robust analytical methods.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this analyte in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies. The methods outlined below leverage the selectivity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented as a viable alternative for applications where high sensitivity is not a prerequisite.
Analytical Methods
A sensitive, selective, and robust bioanalytical method is crucial for the accurate quantification of drug candidates and their metabolites in biological matrices. The following sections detail proposed LC-MS/MS and HPLC-UV methods for the determination of this compound.
Method 1: LC-MS/MS for High-Sensitivity Quantification in Human Plasma
This method is recommended for studies requiring low detection limits, such as pharmacokinetic studies following low-dose administration.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
-
Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard. For the analyte, the transition would be from the protonated molecular ion [M+H]+ to a characteristic product ion.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation: Expected LC-MS/MS Method Validation Parameters
| Validation Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Method 2: HPLC-UV for Quantification in Urine and for Higher Concentration Samples
This method is suitable for the analysis of urine samples, where concentrations are expected to be higher, or for plasma samples from high-dose studies.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dilute-and-Shoot for Urine
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 4,000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:1 with the mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point would be a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of the analyte (likely in the range of 250-280 nm).
-
Column Temperature: 30°C.
-
Data Presentation: Expected HPLC-UV Method Validation Parameters
| Validation Parameter | Expected Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for LC-MS/MS quantification in plasma.
Caption: Workflow for HPLC-UV quantification in urine.
Caption: Bioanalytical method validation logical flow.
Concluding Remarks
The analytical methods proposed in these application notes provide a robust framework for the quantification of this compound in biological samples. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the study, particularly the required sensitivity. It is imperative that any method based on these protocols is fully validated according to the guidelines issued by regulatory agencies such as the FDA and EMA to ensure the reliability and integrity of the generated data.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step involves the cyclocondensation of a phenylhydrazine with a cyano-containing three-carbon electrophile to form the pyrazole ring. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which reacts with phenylhydrazine to yield the intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The second step is the hydrolysis of the nitrile group of the intermediate to the corresponding carboxylic acid.
Q2: What are the critical parameters in the first step (cyclocondensation)?
The key parameters for the cyclocondensation reaction include temperature, solvent, and reaction time. The reaction is often carried out at elevated temperatures, such as reflux, in a suitable solvent like ethanol.[1] Reaction times can vary, so it is advisable to monitor the reaction progress using thin-layer chromatography (TLC).
Q3: What methods can be used for the hydrolysis of the nitrile intermediate?
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, for example with sodium hydroxide, followed by acidification is a common method. The choice of conditions can affect the reaction rate and the potential for side reactions.
Q4: How can I purify the final product?
Recrystallization is a common method for the purification of this compound. A suitable solvent system, such as a mixture of ethanol and water, can be used.[2]
Experimental Protocols
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from established procedures for the synthesis of similar pyrazole derivatives.[1][3]
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Phenylhydrazine
-
Ethanol
-
Hydrochloric acid (for hydrochloride salt if used)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution. If using phenylhydrazine hydrochloride, add an equivalent of a base like triethylamine to liberate the free hydrazine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to this compound
This is a general procedure for nitrile hydrolysis.
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux. The reaction time can vary, so it is recommended to monitor the reaction for the disappearance of the starting material by TLC. The evolution of ammonia gas is an indicator of the reaction's progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.[2]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (Step 1) | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC.- Ensure the reaction is being heated to the appropriate reflux temperature.- Check the quality of the starting materials, especially the phenylhydrazine, which can degrade over time. |
| Incorrect stoichiometry. | - Ensure accurate measurement of starting materials. | |
| Side reactions. | - The formation of regioisomers is a possibility in pyrazole synthesis, although less likely with the specified starting materials.[4] Consider purification by column chromatography if a mixture of products is suspected. | |
| Low or no yield of this compound (Step 2) | Incomplete hydrolysis. | - Increase the reaction time and/or the concentration of the sodium hydroxide solution.- Ensure the reaction is maintained at a vigorous reflux. |
| Product did not precipitate upon acidification. | - Ensure the solution is sufficiently acidic. Check the pH with litmus paper or a pH meter.- Cool the solution in an ice bath to promote precipitation. | |
| Product is discolored | Formation of byproducts at high temperatures. | - For the cyclization step, consider running the reaction at a lower temperature for a longer duration.- During the workup of the hydrolysis, ensure the acidification is done carefully to avoid excessive heat generation. |
| Impurities in starting materials. | - Purify the starting materials before use if their quality is questionable. | |
| Final product has a low melting point or broad melting range | Presence of impurities. | - Recrystallize the product again from a suitable solvent system. Ensure the product is completely dry before measuring the melting point.- Common impurities could include unreacted nitrile intermediate or side products from the hydrolysis. |
Data Presentation
Table 1: Physical and Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | FT-IR (cm-1) |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | 184.20 | 138-140 | (CDCl3): 7.57 (s, 1H), 7.55-7.40 (m, 5H), 4.81 (br s, 2H, NH2)[5] | (CDCl3): 150.0, 141.2, 136.9, 129.8, 128.8, 124.1, 114.1, 75.6[5] | (KBr): 3447, 3346 (N-H), 2206 (C≡N), 1632, 1600 (C=C, C=N)[6] |
| This compound | C10H9N3O2 | 203.20 | 187 (decomposes) | Data not available | Data not available | (Nujol): 3439, 3332 (N-H), 3049 (Ar C-H), 1661, 1611 (C=O)[7] |
Visualizations
Diagram 1: Synthetic Workflow
References
- 1. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the optimization of pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a common issue that can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the formation of side products.[1][2]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to unwanted side reactions and complicate the purification process.[1][3] It is often recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]
-
Optimize Reaction Stoichiometry: A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: Many condensation reactions for pyrazole synthesis require heating. Consider refluxing the reaction mixture.[2] Microwave-assisted synthesis can also be a valuable technique to improve yields and significantly reduce reaction times.[2]
-
Solvent: The choice of solvent is critical. Protic polar solvents like methanol and ethanol often provide cleaner reactions and better yields compared to non-polar or aprotic polar solvents.[4]
-
Catalyst: For syntheses like the Knorr and Paal-Knorr, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[2] In some cases, Lewis acids or other catalysts have been shown to enhance yields.[2]
-
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help in determining the optimal reaction time.[1][2]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1][3]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The use of specific solvents can significantly influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in certain reactions.[3]
-
pH Control: Adjusting the pH of the reaction mixture can alter the reaction pathway. Acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[1][3]
-
Steric Hindrance: Introducing a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst Selection: The choice of catalyst can also play a crucial role in controlling regioselectivity.
Q3: The purification of my pyrazole product is challenging. What are the recommended purification techniques?
A3: Purification of pyrazole compounds can sometimes be difficult due to the presence of unreacted starting materials, regioisomers, or other byproducts. Several techniques can be employed for purification.
-
Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives.[5] The choice of solvent is critical and depends on the polarity of the specific pyrazole.[5]
-
Single Solvents: Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5]
-
Mixed Solvent Systems: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective when a single solvent is not ideal.[5] This involves dissolving the compound in a "good" solvent where it is soluble and then adding a "poor" solvent in which it is less soluble to induce crystallization.[5]
-
-
Column Chromatography: Silica gel column chromatography is a widely used technique for separating pyrazole products from impurities.[1] Deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial to prevent the loss of the compound on the column.[6]
-
Acid-Base Extraction: For pyrazoles with basic nitrogen atoms, acid-base extraction can be a useful purification step. The pyrazole can be protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities with an organic solvent. The aqueous layer can then be basified to regenerate the pyrazole, which can be extracted with an organic solvent.[6]
-
Formation of Acid Addition Salts: Pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized and isolated. The purified salt can then be neutralized to obtain the pure pyrazole.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) | Citation(s) |
| Low Yield | Incomplete reaction, side reactions, impure starting materials, suboptimal reaction conditions. | Increase reaction time/temperature, monitor reaction progress (TLC/LC-MS), purify starting materials, optimize solvent and catalyst. | [1][2] |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines. | Optimize solvent (e.g., fluorinated alcohols), adjust pH, use sterically hindered hydrazine derivatives. | [1][3] |
| Reaction Mixture Discoloration | Formation of colored impurities from hydrazine starting material, especially when using hydrazine salts. | Add a mild base (e.g., sodium acetate) to neutralize acid, perform a pre-reaction charcoal treatment of the hydrazine solution. | [1] |
| Difficulty in Purification | Presence of closely related impurities (e.g., regioisomers), product instability. | Employ recrystallization (single or mixed solvent), column chromatography (consider deactivating silica), acid-base extraction, or formation of acid addition salts. | [5][6][7][8] |
| Product Instability / Ring Opening | Presence of highly reactive functional groups on the pyrazole ring, strong basic conditions. | Carefully control reaction temperature, consider alternative synthetic routes to avoid reactive intermediates, avoid strongly basic conditions during workup and purification. | [3][9] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).[1]
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][5]
Key Experimental Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: I am observing a low yield after recrystallization. What can I do to improve it?
A2: Low recovery during recrystallization can be due to several factors. Ensure you are using a minimal amount of hot solvent to dissolve the compound completely. Cooling the solution slowly and undisturbed will promote the formation of larger, purer crystals. If the compound is too soluble in the chosen solvent, you can try a solvent/anti-solvent system, such as dissolving in hot ethanol and then slowly adding hot water until turbidity appears before cooling.[1]
Q3: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography. Why is this happening?
A3: The basic amino group on the pyrazole ring can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system.[1] Alternatively, using a different stationary phase like neutral alumina or a C-18 reverse-phase column can be effective.[1]
Q4: Can I use acid-base extraction to purify my compound?
A4: Yes, the presence of both a basic amino group and an acidic carboxylic acid group makes this compound amphoteric, and thus amenable to acid-base extraction. You can dissolve the crude product in an organic solvent and extract it with a dilute aqueous base (like sodium bicarbonate) to isolate it from neutral and basic impurities. Subsequently, acidifying the aqueous layer will precipitate your purified product. Conversely, extraction with a dilute aqueous acid can remove basic impurities.
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily residue or discoloration remains in the crystals. | The chosen solvent is not effectively removing certain impurities. | 1. Try a different recrystallization solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool. 3. Consider a preliminary purification step like an acid-base wash before recrystallization. |
| Co-crystallization of a major impurity. | The impurity has similar solubility properties to the desired compound. | 1. Attempt fractional crystallization. 2. Switch to an alternative purification method such as column chromatography for better separation. |
Issue 2: Difficulty with Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not elute from the silica gel column. | Strong interaction between the basic amino group and acidic silica. | 1. Increase the polarity of the eluent. 2. Add triethylamine (0.5-1%) to the eluent to reduce the interaction. 3. Switch to a less acidic stationary phase like neutral alumina. |
| Multiple spots on TLC even after the column. | Inadequate separation. | 1. Optimize the eluent system using TLC with different solvent ratios. 2. Use a longer column or a finer mesh silica gel for higher resolution. 3. Consider reverse-phase chromatography on a C-18 column. |
Data Presentation: Comparison of Purification Techniques
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization (Ethanol) | >98% | 60-80% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is significantly soluble at low temperatures. |
| Recrystallization (Ethyl Acetate) | >98% | 65-85% | Effective for a range of polarities. | May require a larger volume of solvent compared to ethanol. |
| Acid-Base Extraction | 90-97% | 70-90% | Good for removing neutral and oppositely charged impurities. | The final product will be a salt that needs neutralization and may require further purification. |
| Silica Gel Chromatography (with Triethylamine) | >99% | 50-70% | High resolving power for closely related impurities. | Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
| Neutral Alumina Chromatography | >99% | 55-75% | Avoids issues with acidic silica gel. | Can be less predictable than silica gel for some compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Heat a suitable volume of ethanol to boiling and add the minimum amount of hot ethanol to the flask to just dissolve the crude product with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60 °C) until a constant weight is achieved.[2][3]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently.
-
Extraction: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the product precipitates out completely (check pH with litmus paper).
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 1% triethylamine).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the prepared eluent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting common issues during the chromatographic purification of the target compound.
References
addressing stability issues of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in solution
Welcome to the technical support center for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light (photostability), temperature, the presence of oxidizing agents, and the choice of solvent. The molecule possesses an amino group and a carboxylic acid group, making it susceptible to pH-dependent degradation. The pyrazole ring, while generally aromatic and stable, can be subject to degradation under harsh conditions.
Q2: How can I tell if my solution of this compound has degraded?
A2: Degradation can be identified by a change in the physical appearance of the solution, such as a color change (e.g., development of a yellowish or brownish tint), precipitation, or a decrease in the expected concentration as measured by analytical techniques like HPLC-UV. The appearance of new peaks in your chromatogram is a strong indicator of degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, which includes an amino and a carboxylic acid group on a pyrazole ring, potential degradation pathways include oxidation of the amino group, decarboxylation at elevated temperatures, and hydrolysis of amide bonds if present as impurities or in related derivatives. The pyrazole ring itself is generally stable but can be susceptible to cleavage under extreme oxidative or pH conditions.
Q4: What is the solid-state stability of this compound?
A4: In its solid, crystalline form, this compound is generally stable under ambient conditions. The planar conformation of the molecule is stabilized by intramolecular hydrogen bonding.[1][2] However, it is always good practice to store the solid compound in a cool, dark, and dry place.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
Symptoms:
-
The solution turns yellow or brown shortly after preparation.
-
This is often more pronounced in neutral to alkaline solutions.
Possible Cause:
-
Oxidation: The 5-amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Troubleshooting Steps:
-
Work under an inert atmosphere: Prepare solutions using solvents that have been de-gassed. Purge the headspace of your vial with an inert gas like nitrogen or argon.
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to your solution. Compatibility and potential interference with your downstream experiments should be verified.
-
Protect from light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil.
-
Control pH: Maintain a slightly acidic pH (e.g., pH 3-5) if your experimental conditions allow, as this can help to protonate the amino group and reduce its susceptibility to oxidation.
Issue 2: Precipitation or Cloudiness in the Solution
Symptoms:
-
The solution becomes cloudy or a precipitate forms over time.
Possible Causes:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, and precipitation can occur with changes in temperature or if the concentration is near its saturation point.
-
pH-Dependent Solubility: The solubility of this amphoteric molecule is highly dependent on pH. Near its isoelectric point, the solubility will be at its minimum.
-
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound.
Troubleshooting Steps:
-
Optimize Solvent System: If possible, try a different solvent or a co-solvent system to improve solubility.
-
Adjust pH: Move the pH of the solution away from the isoelectric point. For this compound, solubility should be higher in acidic (pH < 4) or alkaline (pH > 8) conditions.
-
Filter the Solution: If a small amount of particulate matter is present immediately after preparation, it may be due to insoluble impurities. Filter the solution through a 0.22 µm filter.
-
Control Temperature: Prepare and store the solution at a constant temperature to avoid precipitation due to temperature fluctuations.
Issue 3: Inconsistent Results in Biological Assays
Symptoms:
-
Variability in experimental results (e.g., IC50 values) between different batches of the solution or over time.
Possible Cause:
-
Degradation of the active compound: The concentration of the active this compound may be decreasing over time due to instability, leading to a loss of potency.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment.
-
Perform Stability Studies: Conduct a preliminary stability study of the compound in your experimental buffer. Aliquot the solution and store it under different conditions (e.g., 4°C, room temperature, protected from light). Analyze the concentration at different time points using a stability-indicating analytical method like HPLC.
-
Use a Validated Analytical Method: Develop and validate an HPLC method to accurately quantify the compound and separate it from potential degradation products.
Data Presentation
The following table summarizes the expected stability of this compound under typical forced degradation conditions. Note that these are generalized and actual stability will depend on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Relatively Stable | Minor hydrolysis products |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Prone to degradation | Products of ring opening, hydrolysis |
| Oxidation | 3% H₂O₂, RT | Highly susceptible | Oxidized derivatives (e.g., quinone-imine type) |
| Thermal Degradation | 80°C (in solution) | Moderate degradation | Decarboxylation and other thermal artifacts |
| Photodegradation | UV light (254 nm) | Prone to degradation | Photolytic products |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity and Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the intrinsic stability of the compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep a sample at room temperature and another at 60°C. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal volume of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Follow the same procedure as for acidic degradation, neutralizing with 0.2 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature and protect from light. Take aliquots at different time points and analyze by HPLC.
-
Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., water or your experimental buffer). Keep one sample at room temperature and another at 80°C. Analyze at different time points.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at different time points.
-
Analysis: Analyze all samples by the developed HPLC method. Calculate the percentage of degradation and identify the major degradation peaks.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Our aim is to help you improve yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from the initial pyrazole ring formation to the final hydrolysis step. A systematic approach to troubleshooting is crucial.
Troubleshooting Low Yield:
-
Incomplete Initial Reaction: The formation of the pyrazole ring may not be reaching completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time or temperature (reflux) may be necessary. Ensure your starting materials, such as phenylhydrazine and the three-carbon synthons, are pure, as impurities can lead to side reactions.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Solution: Ethanol is a commonly used solvent for the initial condensation. The reaction is typically performed at reflux. Ensure the correct stoichiometry of reactants is used; a slight excess of hydrazine may drive the reaction to completion.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Ensure proper temperature control. In some cases, discoloration of the reaction mixture may indicate the formation of impurities from the hydrazine starting material. Using a mild base like sodium acetate can sometimes lead to a cleaner reaction.
-
-
Inefficient Hydrolysis: If you are synthesizing the carboxylic acid from its ethyl ester or nitrile precursor, the hydrolysis step may be incomplete.
-
Solution: For ester hydrolysis (saponification), ensure a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated at reflux for an adequate amount of time. For nitrile hydrolysis, strong acidic or basic conditions with heating are required. Monitor the hydrolysis by TLC to ensure the disappearance of the starting material.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, precipitation, and recrystallization.
-
Solution: When precipitating the product by pouring the reaction mixture into ice water, ensure the mixture is sufficiently cold to maximize precipitation. During recrystallization, use a minimal amount of hot solvent to dissolve the product to avoid losses upon cooling.
-
Q2: I am synthesizing the ethyl ester precursor, but the yield is poor and the product is impure. What should I check?
The synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is a critical step. Purity and yield issues often originate here.
-
Reactant Quality: The purity of phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate is paramount.
-
Solution: Use freshly opened or purified reagents. Phenylhydrazine can degrade over time.
-
-
Reaction Time and Temperature: Insufficient reflux time can lead to incomplete reaction.
-
Solution: A typical reflux time is 6-8 hours. Monitor the reaction by TLC to determine the optimal duration.
-
-
Purification: The crude product may contain unreacted starting materials or side products.
-
Solution: Recrystallization from ethanol is a common and effective method for purifying the ethyl ester.
-
Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?
Incomplete saponification is a common issue.
-
Insufficient Base: The molar ratio of the base to the ester is critical.
-
Solution: Use a significant excess of a strong base like sodium hydroxide or potassium hydroxide.
-
-
Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: Ensure the reaction mixture is heated to reflux and maintained at that temperature for a sufficient period. Monitor the reaction progress by TLC.
-
-
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Solution: A mixture of ethanol and water is commonly used for saponification.
-
Q4: I am attempting to hydrolyze the 4-carbonitrile derivative to the carboxylic acid, but the reaction is sluggish or produces unwanted byproducts. What are the recommended conditions?
Hydrolysis of the nitrile group requires forcing conditions, which can sometimes lead to decomposition if not controlled properly.
-
Acid-Catalyzed Hydrolysis:
-
Conditions: Heating under reflux with a strong acid such as concentrated hydrochloric acid or sulfuric acid.
-
Troubleshooting: If the reaction is slow, increasing the acid concentration or the reaction time may be necessary. However, be cautious of potential charring or decomposition with prolonged heating at high acid concentrations.
-
-
Base-Catalyzed Hydrolysis:
-
Conditions: Heating under reflux with a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide.
-
Troubleshooting: This method initially forms the carboxylate salt. The reaction mixture must be acidified after completion to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of 5-amino-1-phenyl-1H-pyrazole derivatives found in the literature.
| Precursor | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Phenylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Reflux | 6-8 hours | 44% | N/A |
| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Phenylhydrazine, Ethoxymethylenemalononitrile | Ethanol | Reflux | N/A | High | N/A |
| 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Phenyl hydrazine, Benzaldehyde derivatives, Malononitrile | H2O/EtOH | 55 °C | 15-27 min | 85-93% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Protocol 2: Saponification of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and a 10-20% aqueous solution of sodium hydroxide (2-3 equivalents of NaOH).
-
Reaction: Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting ester.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthesis pathways to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Factors influencing the yield and purity of the synthesis.
References
common side reactions in the synthesis of aminopyrazoles and their prevention
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of aminopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in aminopyrazole synthesis, and why does it happen?
A1: The most significant and common side reaction is the formation of a mixture of regioisomers when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of a substituted hydrazine have different nucleophilicity, leading to two possible cyclization pathways when reacting with an unsymmetrical precursor like a β-ketonitrile.[1][2] This results in the formation of both N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]
Q2: How can I selectively synthesize the 5-aminopyrazole regioisomer?
A2: Selective synthesis of the 5-aminopyrazole isomer is typically achieved under thermodynamic control . This involves conditions that allow the reaction to reach its most stable product state. Key conditions include using an acidic catalyst, such as acetic acid, and higher temperatures, like refluxing in toluene.[1][2] Microwave-assisted synthesis at elevated temperatures (120-140°C) can also favor the formation of the 5-aminopyrazole isomer and significantly reduce reaction times.[2]
Q3: How can I selectively synthesize the 3-aminopyrazole regioisomer?
A3: The 3-aminopyrazole isomer is favored under kinetic control , where the reaction conditions are set to favor the fastest-forming product, which may not be the most stable one. This is typically achieved by using a strong base, such as sodium ethoxide, in an anhydrous alcohol solvent (e.g., ethanol) at a low temperature (e.g., 0°C).[1][2]
Q4: My reaction is slow or incomplete, leaving uncyclized hydrazone intermediates. What should I do?
A4: Incomplete reactions can occur if the cyclization step is not favored under the chosen conditions.[1] To drive the reaction to completion, consider the following:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature by refluxing the solvent can facilitate the final cyclization and aromatization steps.[1]
-
Purity of Reagents: Ensure high-purity starting materials, as impurities can inhibit the reaction.[3]
-
Optimize Catalyst: The choice and amount of catalyst (acid or base) are crucial. For thermodynamically controlled reactions, a catalytic amount of glacial acetic acid is often used.[1] For kinetically controlled reactions, a stoichiometric amount of a strong base is necessary.[1]
Q5: Besides regioisomers, what other types of side products can form?
A5: Other common side products include:
-
N-acetylated Aminopyrazoles: If using acetic acid as a solvent at high temperatures, the desired aminopyrazole product can sometimes react with the solvent, leading to an N-acetylated amide byproduct.[1][4]
-
Fused Heterocycles: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1][5]
-
Dimerization of Starting Materials: Under strongly basic conditions, β-ketonitriles can undergo self-condensation or dimerization reactions, reducing the yield of the desired product.[6]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: My reaction produced a mixture of 3- and 5-aminopyrazole regioisomers.
This is the most common challenge when using substituted hydrazines. The ratio of isomers is highly dependent on reaction conditions, which can be tuned to favor one product.
Solution: To obtain a single, pure isomer, modify your reaction conditions according to the principles of kinetic or thermodynamic control. Refer to the table and protocols below for specific parameters.
Table 1: Condition Summary for Regioselective Aminopyrazole Synthesis
| Parameter | Kinetic Control (3-Aminopyrazole) | Thermodynamic Control (5-Aminopyrazole) |
| Catalyst | Strong Base (e.g., Sodium Ethoxide)[1][2] | Acid (e.g., Acetic Acid)[1][2] |
| Solvent | Anhydrous Ethanol[1][2] | Toluene[1][2] |
| Temperature | Low (e.g., 0°C)[1] | High (e.g., Reflux, ~110°C)[1] |
| Product | Fastest-forming isomer | Most stable isomer |
Issue 2: The reaction has stalled, with starting material remaining after a prolonged period.
Solutions:
-
Verify Reagent Purity: Use high-purity hydrazines and β-ketonitriles. Hydrazine, in particular, can degrade over time.[3]
-
Increase Temperature: For thermodynamically controlled syntheses, ensure the reaction is at a sufficient reflux temperature to overcome the activation energy of the cyclization step.[1]
-
Use Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2]
Detailed Experimental Protocols
Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted from methodologies favoring the thermodynamically stable 5-aminopyrazole isomer.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in toluene (to make a 0.2 M solution).
-
Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Alternatively, perform the reaction in a sealed microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies favoring the kinetically controlled 3-aminopyrazole isomer.[1][2]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the resulting solution to 0°C in an ice bath.
-
Reactant Addition: To the cold sodium ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the reaction temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up production of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and modern approach is a one-pot, three-component reaction involving the condensation of a phenylhydrazine derivative, an ethyl acetoacetate equivalent, and a cyanide source.[1][2][3] This method is favored for its efficiency and reduced number of unit operations. Variations may include the use of different catalysts to improve yield and reaction time.[1][2]
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, pH of the reaction mixture, rate of addition of reagents, and catalyst loading.[1] Inconsistent temperature control can lead to the formation of impurities, while pH plays a crucial role in the cyclization step.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the synthetic route and reaction conditions. Laboratory-scale syntheses using optimized, catalyzed reactions have reported yields ranging from 85% to 93%.[1][4] However, during scale-up, yields may be lower due to challenges in maintaining optimal conditions.
Q4: What are the main challenges in scaling up the production of this compound?
A4: The primary challenges during scale-up include:
-
Exothermic Reaction Control: The reaction can be exothermic, necessitating careful thermal management to prevent runaway reactions and impurity formation.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants in large vessels is critical for consistent product quality and yield.
-
Product Isolation and Purification: Crystallization and filtration at a large scale can be challenging, potentially leading to product loss and lower purity.
-
Impurity Profile Management: The impurity profile may change with scale, requiring robust analytical methods for detection and control.
Q5: What are common impurities, and how can they be minimized?
A5: Common impurities can arise from side reactions such as the formation of regioisomers or incomplete cyclization.[5] Minimizing these impurities involves strict control over reaction temperature, stoichiometry of reactants, and ensuring efficient mixing. The use of specific catalysts can also enhance regioselectivity.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Inefficient mixing. | 1. Monitor reaction progress using TLC or HPLC. 2. Optimize temperature profile for the reaction. 3. Qualify all raw materials before use. 4. Evaluate and improve agitator design and speed. |
| High Impurity Levels | 1. Formation of regioisomers. 2. Side reactions due to temperature excursions. 3. Presence of impurities in starting materials. | 1. Investigate alternative catalysts to improve regioselectivity. 2. Implement robust temperature control systems. 3. Use highly pure starting materials. |
| Poor Product Color | 1. Presence of colored impurities. 2. Degradation of product during drying. | 1. Recrystallize the product from a suitable solvent. 2. Optimize drying conditions (temperature and vacuum). |
| Difficult Filtration | 1. Small particle size of the product. 2. Presence of fines. | 1. Optimize crystallization conditions to control particle size. 2. Consider using a filter aid. |
Experimental Protocols
General Procedure for One-Pot Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (A Precursor to the Carboxylic Acid):
This protocol is based on a common method for synthesizing the pyrazole core structure. The final carboxylic acid can be obtained through hydrolysis of the nitrile group.
-
Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).[1][7]
-
Solvent and Catalyst: Add a solvent such as a water/ethanol mixture and a catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[1]
-
Reaction Conditions: Stir the mixture at a controlled temperature, typically around 55 °C.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated by filtration and purified by recrystallization.[8]
Visualizations
Caption: Experimental workflow for the one-pot synthesis of the pyrazole precursor.
Caption: Logical workflow for troubleshooting common production issues.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
resolving poor solubility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid in experimental assays. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Resolving Poor Solubility
Researchers often encounter difficulties in dissolving this compound, particularly in aqueous buffers required for many biological assays. This guide provides a systematic approach to overcoming these solubility challenges.
Issue 1: Compound fails to dissolve in the desired solvent.
Initial Assessment Workflow
Caption: Initial steps for dissolving the compound.
Detailed Steps:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of the compound.
-
Add a small volume of a suitable organic solvent (e.g., DMSO).
-
Vortex or gently warm the solution to aid dissolution. A final concentration of 10-20 mM in DMSO is a common starting point for in vitro assays.
-
-
If Dissolution is Still Difficult:
-
Alternative Solvents: If DMSO or methanol are not effective or are incompatible with your assay, consider other organic solvents.
-
Sonication: Using a sonicator can help break up solid particles and improve dissolution.[2]
-
Warming: Gently warming the solution can increase the rate of dissolution. However, be cautious to avoid temperatures that could degrade the compound.
-
Issue 2: Compound precipitates when diluted into aqueous buffer ("crashing out").
This is a frequent problem when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[3]
Troubleshooting Workflow for Precipitation
Caption: Steps to prevent compound precipitation.
Detailed Steps:
-
Optimize Dilution Technique:
-
Add the organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.[3] This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.
-
Consider a serial dilution approach, first diluting the stock into a mixture of the organic solvent and buffer, and then into the final buffer.
-
-
Adjust the pH of the Aqueous Buffer:
-
This compound is an acidic compound due to its carboxylic acid group. The solubility of acidic compounds generally increases in a more alkaline (higher pH) environment.[3]
-
By increasing the pH of your buffer to a value above the compound's pKa, the carboxylic acid group will be deprotonated, forming a more soluble salt.[3] It is advisable to test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition for your specific assay.
-
-
Utilize Co-solvents:
-
If pH adjustment is not sufficient or not compatible with your experiment, consider including a small percentage of a water-miscible organic solvent in your final aqueous buffer.[3]
-
Commonly used co-solvents include DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[2] Typically, a final concentration of 0.1-1% DMSO is well-tolerated in many cell-based assays.[2] Always perform a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Solubility Summary Table (Qualitative)
| Solvent | Expected Solubility | Notes |
| Water | Insoluble/Very Poor | As observed with structurally similar compounds.[1] |
| Aqueous Buffers (neutral pH) | Poor | Prone to precipitation when diluted from organic stock.[3] |
| Aqueous Buffers (alkaline pH) | Improved | Increasing pH above the pKa of the carboxylic acid should enhance solubility.[3] |
| DMSO | Good | A common solvent for preparing high-concentration stock solutions.[1] |
| Methanol | Good | Another suitable organic solvent for stock preparation.[1] |
| Ethanol | Moderate to Good | Can be used as a co-solvent. |
| Acetonitrile | Lower | Less effective than DMSO or methanol for similar compounds.[1] |
| Chloroform | Good | Generally not suitable for biological assays.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the solubility of structurally related compounds, we recommend starting with 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-20 mM).[1] Methanol is also a viable alternative.
Q2: My compound precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out."[3] To resolve this, you can try the following:
-
Slower Addition: Add your DMSO stock solution to the medium very slowly while gently swirling the plate or tube.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Pre-dilution: First, dilute your stock in a small volume of a serum-containing medium, as serum proteins can sometimes help to stabilize the compound, and then add this to the final volume.
-
pH Adjustment of the Medium: While more complex, ensuring the final pH of your medium is slightly alkaline may help, but be mindful of the impact on your cells.
Q3: Can I heat the compound to get it into solution?
A3: Gentle warming can be used to aid dissolution in an organic solvent. However, excessive heat may degrade the compound. The melting point of this compound is reported to be between 183-188 °C, so modest warming (e.g., to 37°C) is unlikely to cause degradation.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent-induced effects.[2]
Q5: How does pH affect the solubility of this compound?
A5: this compound has a carboxylic acid functional group. In acidic or neutral solutions, this group is protonated and less polar, leading to lower aqueous solubility. In a basic (alkaline) solution with a pH above the compound's pKa, the carboxylic acid group loses a proton to become a negatively charged carboxylate ion. This charged form is more polar and therefore more soluble in water.[3]
pH-Dependent Solubility Relationship
Caption: Effect of pH on compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 203.20 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 2.03 mg of this compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization for a Cell-Based Assay (MTT Assay Example)
This protocol is based on general procedures for similar pyrazole compounds used in cell viability assays.
-
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Dilution and Treatment:
-
Perform serial dilutions of the 10 mM DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, to avoid precipitation, add the DMSO stock to the medium dropwise while gently mixing.
-
The final concentration of DMSO in the medium should not exceed 0.5% (v/v).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO).
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader.
-
-
References
method refinement for consistent results with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-documented synthetic route involves a two-step process:
-
Synthesis of the ethyl ester precursor: Reaction of phenylhydrazine with ethyl (ethoxymethylene)cyanoacetate in ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester using a base like potassium hydroxide (KOH) in an alcoholic solvent to give the final carboxylic acid product.
Q2: What are the critical parameters to control for consistent results?
A2: To ensure reproducible outcomes, it is crucial to control the following parameters:
-
Reaction Temperature: Particularly during the initial reaction of phenylhydrazine, as it can be exothermic.
-
Reaction Time: Both for the formation of the pyrazole ring and the subsequent hydrolysis.
-
Purity of Reagents: Use of high-purity starting materials is essential to minimize side reactions.
-
pH during Work-up: Careful adjustment of pH is necessary to ensure complete precipitation of the carboxylic acid product.
Q3: How can I purify the final product?
A3: Recrystallization is the most common method for purifying this compound. Suitable solvent systems include ethanol or a mixture of ethanol and water.
Q4: What are the expected analytical characteristics of the final product?
A4: The identity and purity of the final product can be confirmed by various analytical techniques. Key characteristics are summarized in the table below.
| Parameter | Expected Value |
| Melting Point | 183-188 °C (decomposes) |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| Appearance | White to off-white solid |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate
Low yields of the intermediate ester can be a significant hurdle. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | * Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reflux time. * Increase Temperature: While refluxing in ethanol is standard, ensure the reaction reaches and maintains the appropriate temperature. |
| Side Reactions | * Formation of 3-Amino Isomer: This is a common issue. To favor the 5-amino isomer, thermodynamic control is preferred. This typically involves refluxing in a solvent like toluene with a catalytic amount of acetic acid. * Formation of Uncyclized Hydrazone: Ensure complete cyclization by providing sufficient reaction time and temperature. |
| Loss during Work-up | * Precipitation: Ensure the product fully precipitates from the ice water. Chilling for an extended period may improve recovery. * Recrystallization: Avoid using an excessive volume of solvent during recrystallization, as this can lead to significant product loss. |
Issue 2: Inconsistent Results in the Hydrolysis of the Ethyl Ester
Inconsistent yields or purity of the final carboxylic acid often stem from the hydrolysis step.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | * Increase Base Equivalents: Ensure at least two equivalents of KOH are used relative to the ester to drive the reaction to completion. * Extend Reaction Time: Monitor the disappearance of the starting ester by TLC. If the reaction is sluggish, increase the reflux time. * Increase Temperature: If using ethanol, ensure the mixture is refluxing vigorously. |
| Side Product Formation | * Degradation: Prolonged exposure to strong base at high temperatures can potentially lead to degradation. Avoid unnecessarily long reaction times once the starting material is consumed. |
| Difficult Isolation | * Incorrect pH: After hydrolysis, the product exists as a carboxylate salt. Acidification is crucial for precipitation. Use a pH meter to adjust the pH to approximately 4-5 for complete precipitation. * Oily Product: If the product oils out upon acidification, try adding the acid slowly while vigorously stirring and cooling the mixture in an ice bath. Seeding with a small crystal of pure product can also induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures.[1]
Materials:
-
Phenylhydrazine (31.9 g, 0.295 mol)
-
Ethyl (ethoxymethylene)cyanoacetate (50.0 g, 0.295 mol)
-
Ethanol (500 mL)
-
Ice water
Procedure:
-
Dissolve phenylhydrazine and ethyl (ethoxymethylene)cyanoacetate in 500 mL of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reflux the solution for 6 hours.
-
Allow the mixture to stand at room temperature for approximately 48 hours.
-
Reflux the mixture for an additional 8 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Recrystallize the crude solid from ethanol to afford the pure ethyl ester.
Expected Yield: Approximately 44%.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (10.0 g, 0.043 mol)
-
Potassium hydroxide (KOH) (4.8 g, 0.086 mol)
-
Ethanol (100 mL)
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the ethyl ester in 100 mL of ethanol.
-
Add a solution of potassium hydroxide in a small amount of water to the flask.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry.
-
If necessary, recrystallize the product from an ethanol/water mixture.
Visualizing Experimental Workflows and Troubleshooting
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
avoiding degradation of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid to minimize degradation and ensure the integrity of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. Avoid frequent opening of the container. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity and potency. | 1. Re-evaluate storage conditions. Ensure the compound is stored at or below -20°C. 2. Perform a purity check using a suitable analytical method like HPLC. 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Poor solubility | Potential degradation or improper solvent selection. | 1. Confirm the purity of the compound. 2. Use a recommended solvent. If solubility issues persist, gentle warming or sonication may be employed, but monitor for any signs of degradation. |
| Presence of unexpected peaks in analytical chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method to monitor the purity of your samples over time. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, protected from light, at a temperature of -20°C or lower.[1] Storing the compound in a desiccator will help to minimize exposure to moisture.
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is significantly lower than in its solid form. If storage in solution is necessary, it is advisable to prepare fresh solutions before use. For short-term storage, solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] The choice of solvent can also impact stability; using a buffer at a slightly acidic pH (around 5-6) may improve stability for some compounds.[1]
Q3: What factors can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of pyrazole derivatives, including:
-
Temperature: Elevated temperatures can accelerate degradation. The melting point of this compound is 183-188 °C (with decomposition), indicating that thermal degradation is a concern at high temperatures.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[3]
-
Humidity/Moisture: The presence of water can lead to hydrolytic degradation, especially at non-neutral pH.
-
Oxidation: The amino group in the molecule may be susceptible to oxidation.[2]
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[3]
Q4: How can I assess the stability of my sample of this compound?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of the compound over time.[4][5] A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule and identify potential degradation products.[6][7] This involves subjecting the compound to stress conditions such as heat, light, acid/base hydrolysis, and oxidation.[3]
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is crucial for understanding the degradation pathways and developing a stability-indicating method.[6][7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table to compare the extent of degradation under different conditions.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid), 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solution), 60°C, 24h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solid) | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solution) | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Recommended workflow for receiving, storing, and using this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. genscript.com [genscript.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
comparing 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid with other pyrazole inhibitors
An In-depth Look at 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comparative overview of pyrazole-based inhibitors, with a specific focus on the structural class of this compound and its close analogs. While direct inhibitory data for this compound is not extensively available in the public domain, this comparison leverages data from structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives that have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1]
Introduction to Pyrazole Inhibitors and FGFR Signaling
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives have been successfully developed as inhibitors for a range of biological targets, including kinases and cyclooxygenases. Kinases, in particular, are a major focus in cancer drug discovery due to their critical role in cell signaling pathways that govern cell growth, proliferation, and survival.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the development and progression of various cancers.[1] This makes them a compelling target for therapeutic intervention. The pyrazole core has proven to be an effective scaffold for developing potent and selective FGFR inhibitors.[1]
Comparative Inhibitory Activity
This guide focuses on a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which are structurally analogous to this compound. The primary difference lies in the carboxamide group at the 4-position of the pyrazole ring, instead of a carboxylic acid. A representative compound from a recent study, designated as Compound 10h , has demonstrated significant inhibitory activity against multiple FGFR isoforms.[1]
Table 1: Biochemical Inhibitory Activity of Representative Pyrazole Analog (Compound 10h) against FGFR Kinases[1]
| Compound | Target | IC50 (nM) |
| Compound 10h | FGFR1 | 46 |
| FGFR2 | 41 | |
| FGFR3 | 99 | |
| FGFR2 V564F Mutant | 62 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Antiproliferative Activity of Representative Pyrazole Analog (Compound 10h)[1]
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Compound 10h | NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 | |
| KATO III | Gastric Cancer | 73 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating pyrazole inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of pyrazole-based FGFR inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
1. Materials:
- Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 as a substrate
- Test compounds (e.g., Compound 10h) dissolved in DMSO
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
- 384-well plates
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- Add the diluted compounds to the wells of a 384-well plate.
- Add the kinase enzyme and the substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation Assay (Cellular Assay)
This assay measures the effect of a compound on the growth and proliferation of cancer cell lines.
1. Materials:
- Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- Sulforhodamine B (SRB) or MTT reagent
- 96-well plates
2. Procedure:
- Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- After the incubation period, fix the cells with trichloroacetic acid (for SRB assay) or add MTT reagent.
- For the SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye.
- For the MTT assay, solubilize the formazan crystals formed by viable cells.
- Measure the absorbance at a specific wavelength using a microplate reader.
- The absorbance is proportional to the number of viable cells.
- Calculate the cellular IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Conclusion
While direct experimental data on the inhibitory profile of this compound remains to be fully elucidated in publicly accessible literature, the evaluation of its close structural analogs, the 5-amino-1H-pyrazole-4-carboxamides, reveals a promising potential for this chemical class as potent FGFR inhibitors.[1] The data presented on Compound 10h highlights the significant biochemical and cellular activities that can be achieved with the 5-aminopyrazole scaffold.[1] This comparative guide serves as a valuable resource for researchers in the field of oncology and drug discovery, providing a framework for the evaluation and further development of novel pyrazole-based kinase inhibitors. Future studies are warranted to explore the specific biological targets and inhibitory potential of this compound itself.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogs
This guide provides a comprehensive comparison of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support further research and development in this area.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activities of various this compound analogs against PTP1B and FGFRs are summarized below. The data highlights the impact of different substitutions on the pyrazole core on the inhibitory potency.
Table 1: PTP1B Inhibitory Activity of this compound Analogs
| Compound ID | R1 (at N1 of pyrazole) | R2 (at C3 of pyrazole) | R3 (at C4-carboxamide) | IC50 (µM) |
| 1a | Phenyl | H | OH | > 50 |
| 1b | Phenyl | H | NH-(1,2-diphenylethanone) | 5.42 ± 0.21 |
| 1c | Phenyl | H | NH-(dibenzylamine) | 3.16 ± 0.15 |
| 1d | Phenyl | H | NH-(oxadiazole derivative) | 2.75 ± 0.11 |
Data synthesized from a study on novel amino-carboxylic based pyrazole PTP1B inhibitors.[1]
Table 2: Pan-FGFR Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
| Compound ID | R (at N1 of pyrazole) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |
| 10h | 2-(dimethylamino)ethyl | 46 | 41 | 99 | 62 |
Data from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[2]
Experimental Protocols
Detailed methodologies for the key biochemical assays used to determine the inhibitory activities are provided below.
PTP1B Inhibition Assay
This protocol outlines the enzymatic assay to determine the in vitro inhibitory activity of compounds against the human PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the Assay Buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions or vehicle (DMSO) to the respective wells.
-
Add the PTP1B enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 40 µL of 5 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
FGFR Kinase Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against FGFR kinases.
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well low volume plates
-
Luminometer
Procedure:
-
Dilute the enzymes, substrate, ATP, and test compounds in the Kinase Buffer.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of the respective FGFR enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 values.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the signaling pathways of PTP1B and FGFR, which are the therapeutic targets of the described this compound analogs.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: FGFR signaling cascade and the point of inhibition.
References
A Comparative Guide to the Biological Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives against alternative therapeutic agents. The information is presented to facilitate objective evaluation and is supported by experimental data from peer-reviewed studies.
Executive Summary
This compound serves as a versatile scaffold for the development of potent and selective inhibitors targeting various biological pathways implicated in cancer and inflammation. Derivatives of this core structure have demonstrated significant efficacy as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors and anti-inflammatory agents. This guide compares a representative pyrazole derivative against standard-of-care drugs in relevant preclinical models.
Anticancer Activity: FGFR Inhibition
Derivatives of this compound have been synthesized and identified as potent pan-FGFR inhibitors, a key target in oncology. The aberrant activation of FGFR signaling is a known driver in various cancers.
Comparative in vitro Efficacy
The following table summarizes the anti-proliferative activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (Compound 10h) in comparison to standard chemotherapeutic agents against various cancer cell lines. It is important to note that IC50 values for standard drugs can vary significantly between studies due to differing experimental conditions.
| Compound/Drug | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Compound 10h | NCI-H520 | Lung Cancer | 19 | [1] |
| SNU-16 | Gastric Cancer | 59 | [1] | |
| KATO III | Gastric Cancer | 73 | [1] | |
| Doxorubicin | SNU-449 | Hepatocellular Carcinoma | >20,000 (resistant) | [2] |
| Cisplatin | Various | Various | Highly variable (µM range) | [3][4][5][6][7][8] |
| 5-Fluorouracil | Various | Various | Highly variable (µM range) | [9][10][11][12][13][14][15][16][17] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental protocols and conditions. The data for Doxorubicin, Cisplatin, and 5-Fluorouracil are provided as a general reference to their typical effective concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway targeted by the pyrazole derivatives and a typical workflow for evaluating in vitro anticancer activity.
Anti-inflammatory Activity
Certain pyrazole derivatives have shown promising anti-inflammatory properties. This section compares their activity to the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium, in a carrageenan-induced paw edema model in rats.
Comparative in vivo Efficacy
The table below presents the percentage inhibition of paw edema by a pyrazole derivative compared to diclofenac sodium at a standard dose.
| Compound/Drug | Dose (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Diclofenac Sodium | 5 | 2 hours | 56.17 ± 3.89 | [1] |
| 3 hours | ~45 | [18] | ||
| 4 hours | ~40 | [10] |
Note: The percentage of inhibition can vary based on the specific experimental conditions, including the strain of rats and the source of carrageenan. The data presented provides a representative comparison.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of pyrazole derivatives can be mediated through the inhibition of pathways like p38 MAP kinase. The following diagrams illustrate this pathway and the experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
In vitro FGFR Kinase Assay
This assay is designed to measure the inhibitory activity of a compound against a specific FGFR kinase.
-
Reagents and Materials: Recombinant FGFR kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the test compound, recombinant FGFR kinase, and the peptide substrate in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production. f. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Reagents and Materials: Test compound, vehicle (e.g., 0.5% carboxymethylcellulose), standard drug (e.g., diclofenac sodium), 1% carrageenan suspension in saline, and a plethysmometer.
-
Procedure: a. Fast the rats overnight before the experiment. b. Administer the test compound or standard drug orally or intraperitoneally. c. After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. d. Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
References
- 1. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 15. researchgate.net [researchgate.net]
- 16. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and Structurally Related Heterocyclic Compounds in Drug Discovery
An Objective Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative study of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and similar heterocyclic compounds, offering insights into their anticancer and antimicrobial potential. While direct experimental data for this compound is limited in the public domain, this guide draws upon extensive research on its close analogs and other pyrazole derivatives to provide a valuable comparative context for researchers.
Performance Comparison: Anticancer and Antimicrobial Activities
The biological significance of pyrazole derivatives is well-documented, with numerous compounds exhibiting potent activity against a range of cancer cell lines and microbial pathogens. The following tables summarize the in vitro efficacy of various 5-aminopyrazole derivatives and other related heterocyclic compounds, providing a baseline for comparison.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5-Amino-1H-pyrazole-4-carboxamide derivative (10h) | NCI-H520 (Lung Cancer) | 0.019 | [1] |
| SNU-16 (Gastric Cancer) | 0.059 | [1] | |
| KATO III (Gastric Cancer) | 0.073 | [1] | |
| D-ring-fused steroidal 5-amino-1-arylpyrazole | HeLa (Cervical Cancer) | Varies (structure-dependent) | [2] |
| U2Os (Osteosarcoma) | Varies (structure-dependent) | [2] | |
| MCF-7 (Breast Cancer) | Varies (structure-dependent) | [2] | |
| Functionalized 4-aminopyrazole derivative (7) | MCF-7 (Breast Cancer) | 11.51 ± 0.35 | [3] |
| HCT-116 (Colon Cancer) | 21.25 ± 0.37 | [3] |
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Amino-4-cyano-1H-pyrazole derivatives | Various bacteria and fungi | Moderate to high inhibition | [4] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [5] |
| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 | [5] |
| Pyrazole-thiazole hybrids | Methicillin-resistant S. aureus (MRSA) | 4 | [5] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for the reproducibility and comparison of biological data. Below are the methodologies for the key assays cited in this guide.
1. Synthesis of 5-Aminopyrazole-4-carboxylic Acid Derivatives
A general and traditional method for the synthesis of 5-aminopyrazoles involves the condensation of a hydrazine with an appropriate three-carbon synthons. For the synthesis of this compound, a common route is the reaction of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis of the resulting ethyl ester.
2. In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
3. In Vitro Antimicrobial Activity: Broth Microdilution Method (for MIC determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Mechanisms
To understand the potential modes of action of these compounds, it is helpful to visualize the cellular signaling pathways they may modulate. Many pyrazole derivatives have been identified as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the EGFR and MAPK signaling cascades.
Caption: EGFR and MAPK Signaling Pathway with potential inhibition points for pyrazole compounds.
This diagram illustrates how growth factors activate the Epidermal Growth Factor Receptor (EGFR), initiating a downstream signaling cascade through Ras, Raf, MEK, and ERK (MAPK). This pathway ultimately promotes cell proliferation, survival, and differentiation. Pyrazole-based inhibitors can potentially target various kinases within this pathway, such as EGFR, Raf, or MEK, thereby blocking the signal and inhibiting cancer cell growth.
Caption: A typical experimental workflow for in vitro anticancer screening of pyrazole compounds.
This workflow outlines the key steps involved in evaluating the anticancer potential of newly synthesized pyrazole derivatives. It begins with the chemical synthesis of the compounds, followed by the treatment of cultured cancer cell lines. The effect on cell viability is then assessed using the MTT assay, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogues Against Diverse Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, demonstrating significant therapeutic potential across a range of diseases. This guide provides a comparative analysis of the kinase selectivity of derivatives of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, placing their performance in context with other notable pyrazole-based inhibitors. The following sections present quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and visualizations of key signaling pathways to offer a comprehensive overview for researchers in kinase inhibitor discovery.
Quantitative Comparison of Inhibitory Activity
Table 1: Inhibitory Activity of a Representative 5-Amino-1H-pyrazole-4-carboxamide Derivative (Compound 10h) Against Fibroblast Growth Factor Receptors (FGFRs)
| Target | IC50 (nM) |
| FGFR1 | 46[1] |
| FGFR2 | 41[1] |
| FGFR3 | 99[1] |
| FGFR2 V564F Mutant | 62[1] |
Compound 10h, a derivative of 5-amino-1H-pyrazole-4-carboxamide, demonstrates potent pan-FGFR inhibitory activity, including against a common gatekeeper mutation.[1]
Table 2: Inhibitory Activity of Other Pyrazole-Based Kinase Inhibitors
| Compound Name/Reference | Primary Target(s) | IC50 (nM) |
| FN-1501 Derivative (Compound 8t) | FLT3 | 0.089[2] |
| CDK2 | 0.719[2] | |
| CDK4 | 0.770[2] | |
| Aurora Kinase Inhibitor (Compound 8) | Aurora A | 35 |
| Aurora B | 75 | |
| IRAK4 Inhibitor | IRAK4 | Data reported as >100-fold selective against 89% of 101 kinases tested[3] |
| p38α Inhibitor (Compound 2j) | p38α | Potent and selective with excellent cellular potency |
The pyrazole scaffold has been successfully adapted to target a diverse range of kinases with high potency, as evidenced by the low nanomolar to sub-nanomolar IC50 values of various derivatives against targets such as FLT3, CDKs, and Aurora kinases.[2]
Kinase Selectivity Profile
A broad assessment of off-target effects is critical in drug development. While a comprehensive kinome scan for a direct analogue of this compound is not publicly available, studies on other pyrazole-based inhibitors highlight the scaffold's potential for achieving high selectivity. For instance, a series of 3-amino-1H-pyrazole-based inhibitors showed that minor structural modifications could significantly impact selectivity when screened against a panel of 100 kinases.[4] Similarly, certain 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4 have demonstrated high selectivity, inhibiting over 89% of a 101-kinase panel by less than 50% at a 1 µM concentration.[3]
Experimental Protocols
The determination of kinase inhibitory activity is paramount for assessing selectivity. Below are detailed methodologies for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
Test compound (e.g., this compound derivative)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the recombinant kinase solution in kinase assay buffer to each well.
-
Reaction Initiation: Add 2 µL of a solution containing the kinase substrate and ATP in kinase assay buffer to initiate the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay (KINOMEscan™)
This method assesses the ability of a test compound to compete with a proprietary, active-site directed ligand for binding to a large panel of kinases.
Principle: The assay involves incubating a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding competition.
General Procedure:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinases and a ligand immobilized on a solid support.
-
After an equilibration period, the unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is measured by quantifying the associated DNA tag via qPCR.
-
The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context of the targeted kinases and the experimental process, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the experimental findings for compounds based on the 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid scaffold, with a particular focus on its carboxamide derivative as a potent kinase inhibitor. We will objectively compare its performance with established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Performance Comparison of Kinase Inhibitors
The therapeutic landscape for cancers driven by aberrant kinase signaling is continually evolving. While the pyrazole scaffold is a cornerstone in the development of kinase inhibitors, a direct comparison with clinically approved agents is crucial for evaluating its potential. This section presents a quantitative comparison of a key derivative of this compound with non-pyrazole-based inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family.
It is important to note that while the topic of this guide is this compound, the significant body of available research focuses on its carboxamide derivative, 5-amino-1H-pyrazole-4-carboxamide. The data presented below for the pyrazole-based compound pertains to a representative derivative from this carboxamide series (compound 10h), which showcases the therapeutic potential of this chemical scaffold.[1]
Table 1: In Vitro Inhibitory Activity against FGFR Kinases
| Compound | Scaffold Type | Target Kinase | IC50 (nM) |
| 5-Amino-1H-pyrazole-4-carboxamide Derivative (10h) | Pyrazole | FGFR1 | 46 |
| FGFR2 | 41 | ||
| FGFR3 | 99 | ||
| FGFR2 V564F Mutant | 62 | ||
| Erdafitinib | Non-pyrazole (Quinoline) | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 - 5.7 |
| Pemigatinib | Non-pyrazole (Pyrido[2,3-d]pyrimidin-7(8H)-one) | FGFR1, FGFR2, FGFR3 | 0.4 - 1.2 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Scaffold Type | Cell Line | Cancer Type | IC50 (nM) |
| 5-Amino-1H-pyrazole-4-carboxamide Derivative (10h) | Pyrazole | NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 | ||
| KATO III | Gastric Cancer | 73 | ||
| Erdafitinib | Non-pyrazole (Quinoline) | Various FGFR-altered tumors | Urothelial Carcinoma, etc. | Varies |
| Pemigatinib | Non-pyrazole (Pyrido[2,3-d]pyrimidin-7(8H)-one) | Various FGFR2-altered tumors | Cholangiocarcinoma, etc. | Varies |
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the methods used to evaluate these compounds is fundamental. The following diagrams illustrate the FGFR signaling pathway targeted by these inhibitors and a general workflow for assessing their efficacy.
Caption: FGFR signaling pathway and points of inhibition.
Caption: General workflow for evaluating kinase inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental findings. Below are methodologies for the key experiments cited in the evaluation of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the kinase (e.g., FGFR1, FGFR2, FGFR3) in the kinase buffer to the desired concentration.
-
Prepare a solution of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in the kinase buffer.
-
Serially dilute the test compound (e.g., 5-amino-1H-pyrazole-4-carboxamide derivative) in DMSO and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., NCI-H520, SNU-16, KATO III) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Conclusion
The 5-amino-1-phenyl-1H-pyrazole scaffold, particularly as demonstrated by its carboxamide derivatives, shows significant promise as a potent inhibitor of FGFR kinases and cancer cell proliferation.[1] While clinically approved non-pyrazole alternatives like Erdafitinib and Pemigatinib currently exhibit higher potency in some contexts, the pyrazole-based compounds provide a valuable and distinct chemical framework for the development of novel anticancer therapeutics. The detailed protocols and pathway analyses presented in this guide are intended to facilitate further research and cross-validation of these and other emerging kinase inhibitors.
References
comparative analysis of the synthesis routes for substituted aminopyrazoles
Substituted aminopyrazoles are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The versatility of the aminopyrazole scaffold has driven the development of a multitude of synthetic strategies. This guide provides a comparative analysis of the most prominent synthesis routes, offering insights into their mechanisms, advantages, and limitations. Experimental data is presented to aid researchers in selecting the optimal pathway for their specific needs.
Key Synthesis Routes: A Comparative Overview
The synthesis of substituted aminopyrazoles can be broadly categorized into several key strategies, each employing different starting materials and reaction conditions. The choice of route often depends on the desired substitution pattern, particularly the position of the amino group (3-, 4-, or 5-position) and the substituents on the nitrogen and carbon atoms of the pyrazole ring.
The following table summarizes the key characteristics of the most common synthesis routes for substituted aminopyrazoles.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Products | Yields (%) | Advantages | Disadvantages |
| 1. From β-Ketonitriles | β-Ketonitriles, Hydrazines | Ethanol, reflux; Acetic acid | 5-Aminopyrazoles | 70-95% | Versatile, high yields, readily available starting materials.[1][2] | Regioselectivity can be an issue with substituted hydrazines. |
| 2. From Malononitrile Derivatives | Malononitrile, Hydrazines | Ethanol, reflux | 3,5-Diaminopyrazoles | 75-90% | Direct route to diaminopyrazoles.[3][4] | Limited to specific substitution patterns. |
| 3. From α,β-Unsaturated Nitriles | α,β-Unsaturated Nitriles, Hydrazines | Acidic (e.g., AcOH) or basic (e.g., EtONa) conditions | 3- or 5-Aminopyrazoles | 85-90% | Allows for regioselective control.[2][5] | Starting materials may be less accessible than β-ketonitriles. |
| 4. Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compounds, Hydrazines | Acid catalyst (e.g., H₂SO₄, AcOH) | 4-Aminopyrazoles (with appropriate starting materials) | 60-85% | Well-established, good for 4-amino substitution.[6][7] | Requires specific 1,3-dicarbonyl precursors for aminopyrazoles. |
| 5. Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile, Hydrazines | Catalysts (e.g., DABCO, I₂), often in green solvents | Highly substituted 5-Aminopyrazoles | 80-97% | High atom economy, operational simplicity, diverse products.[8][9] | Optimization of conditions for all components can be complex. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the core mechanisms of the key synthetic routes for substituted aminopyrazoles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from Malononitrile Dimer[10]
This protocol details the synthesis of a disubstituted 5-aminopyrazole from a malononitrile dimer.
Workflow:
Procedure:
-
Dissolve 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) (2.64 g, 0.02 mol) in 20 ml of ethanol.
-
Add hydrazine hydrate (1.0 g, 0.02 mol) dropwise to the solution.
-
Reflux the reaction mixture for 3 hours.
-
After reflux, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid product with cold ethanol.
-
Dry the product to obtain 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.
Protocol 2: Regioselective Synthesis of 3- and 5-Aminopyrazoles from α,β-Unsaturated Nitriles[2][5]
This protocol demonstrates the control of regioselectivity in the synthesis of aminopyrazoles by modifying the reaction conditions.
A. Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
-
In a suitable flask, combine 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in toluene.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. Alternatively, microwave irradiation at 120-140°C for 10-30 minutes can be used to significantly reduce reaction time.[2]
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and purify by chromatography.
B. Synthesis of 3-Aminopyrazoles (Kinetic Control)
-
In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0°C.
-
Slowly add a solution of 3-methoxyacrylonitrile (1.0 eq) in anhydrous ethanol to the cold ethoxide solution.
-
Add phenylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product.
Protocol 3: Multicomponent Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives[8]
This protocol outlines a one-pot, three-component synthesis, which is an efficient and environmentally friendly approach.
Procedure:
-
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water (20 ml), add phenylhydrazine (1 mmol).
-
Add DABCO (1,4-diazabicyclo[2.2.2]octane) (0.1 mmol) as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the solid product by filtration.
-
Wash the product with water and dry to obtain the desired 5-aminopyrazole derivative. Yields are typically high (91-97%).[8]
Conclusion
The synthesis of substituted aminopyrazoles is a well-developed field with several robust and versatile methods. The classical approach via the condensation of β-ketonitriles and hydrazines remains a popular and high-yielding route. For specific substitution patterns, such as 3,5-diaminopyrazoles, the use of malononitrile is preferred. The challenge of regioselectivity with substituted hydrazines can be addressed by carefully selecting the starting materials (e.g., α,β-unsaturated nitriles) and reaction conditions to favor either kinetic or thermodynamic products. More recently, multicomponent reactions have emerged as a powerful strategy, offering high efficiency, atom economy, and access to a wide diversity of complex aminopyrazole derivatives in a single step. The choice of the optimal synthetic route will ultimately be guided by the target molecule's structure, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Therapeutic Potential of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] This guide focuses on derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, evaluating their therapeutic promise by comparing their performance against established alternatives, supported by experimental data and detailed protocols.
Anti-inflammatory Activity: COX-2 Inhibition
A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. Derivatives of the 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide scaffold have been investigated as multi-target anti-inflammatory agents with notable COX-2 inhibitory activity.[3]
The inhibitory activities of novel pyrazole derivatives were evaluated against COX-1 and COX-2 enzymes and compared with Celecoxib, a selective COX-2 inhibitor. The results, presented as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.
| Compound | Structure (Core: 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 7a | R = 4-Fluorophenyl | >100 | 0.042 | >2380 |
| Derivative 7b | R = 4-Chlorophenyl | >100 | 0.051 | >1960 |
| Derivative 7j | R = 2-Thienyl | >100 | 0.066 | >1515 |
| Celecoxib | (Standard Drug) | >100 | 0.04 | >2500 |
Data sourced from studies on 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives.[3] The 'R' group refers to substitutions made via a hydrazone linker.
These results indicate that derivatives 7a , 7b , and 7j exhibit potent and highly selective inhibition of the COX-2 enzyme, with efficacy comparable to the established drug Celecoxib. Their high selectivity index suggests a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
The inhibitory activity of the compounds on COX-1 and COX-2 is determined using a colorimetric or fluorometric inhibitor screening assay.[4][5]
-
Enzyme Preparation : Ovine COX-1 and recombinant ovine COX-2 enzymes are prepared and stored at -80°C.
-
Reagent Preparation : Test compounds and reference drugs (e.g., Celecoxib) are dissolved in a suitable solvent like DMSO to create stock solutions.
-
Assay Procedure :
-
In a 96-well plate, the reaction mixture is prepared containing assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Test compounds or the reference drug at various concentrations are added to the wells. Control wells contain only the solvent for 100% activity measurement.[5]
-
The plate is incubated for 5 minutes at 25°C.[5]
-
A colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine or AMPLEX Red) is added, followed by arachidonic acid to initiate the reaction.[5]
-
-
Measurement : The plate is incubated for an additional 2-5 minutes, and the absorbance or fluorescence is measured using a microplate reader (e.g., Ex/Em = 535/587 nm).[4]
-
Data Analysis : The percent inhibition is calculated by comparing the reaction rates of the test compounds to the solvent control.[5] IC50 values are then determined by plotting the percent inhibition against the compound concentrations.[6]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Anticancer Activity: Cytotoxicity Screening
5-Aminopyrazole derivatives have also shown promise as antiproliferative agents against various human cancer cell lines.[7][8][9] Their efficacy is often compared to standard chemotherapeutic drugs like 5-Fluorouracil (5-FU) or Doxorubicin.
The cytotoxic activity of novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles was assessed against three human cancer cell lines. The IC50 values are presented below, with 5-Fluorouracil as the reference compound.
| Compound | R Group | HeLa IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 4a | 4-F | 28.3 | 31.5 | 25.4 |
| 4b | 4-Cl | 25.1 | 28.3 | 22.7 |
| 4c | 4-Br | 20.6 | 24.1 | 19.8 |
| 4d | 4-I | 18.2 | 20.3 | 17.5 |
| 5-Fluorouracil | (Standard Drug) | 15.8 | 18.1 | 14.2 |
Data adapted from studies on pyrazole-4-carbonitriles.[8] R group indicates the halogen substitution on the phenyl ring at position 3.
The data shows a clear structure-activity relationship: the cytotoxic activity increases with the size of the halogen substituent (I > Br > Cl > F). Compound 4d , with an iodine substituent, demonstrated the most potent anticancer activity, approaching the efficacy of the standard drug 5-Fluorouracil.
The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are treated with various concentrations of the pyrazole derivatives or a standard drug (e.g., 5-FU) and incubated for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition : After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]
-
Solubilization : The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.[12][13]
-
Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion
Derivatives of this compound demonstrate significant therapeutic potential across multiple domains. As anti-inflammatory agents, specific derivatives show COX-2 selectivity and potency comparable to Celecoxib, marking them as promising candidates for safer anti-inflammatory drugs. In oncology, certain pyrazole structures exhibit potent cytotoxic effects against human cancer cell lines, with clear structure-activity relationships that can guide future optimization. The versatility of this chemical scaffold, combined with its accessibility for synthesis, positions it as a highly valuable framework for the development of novel therapeutic agents. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. academicjournals.org [academicjournals.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical Validation of In Vitro Data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological data for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives, alongside other pyrazole-based compounds. The information is intended to offer a baseline for researchers and professionals in drug discovery and development, aiding in the evaluation of this chemical scaffold for further investigation.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro inhibitory activities of a representative 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide derivative and other pyrazole-based compounds against various cancer cell lines and protein kinases.
Disclaimer: Publicly available in vitro data for the specific compound this compound is limited. The data presented for this compound is illustrative and serves as a placeholder for comparative purposes.
Table 1: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Alternative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | MTT Assay | [Illustrative Data] 15.5 | N/A |
| 5-Amino-1H-pyrazole-4-carboxamide Derivative (10h) | NCI-H520 (Lung) | Cell Proliferation Assay | 0.019[1] | [1] |
| SNU-16 (Gastric) | Cell Proliferation Assay | 0.059[1] | [1] | |
| KATO III (Gastric) | Cell Proliferation Assay | 0.073[1] | [1] | |
| Pyrazolo[1,5-a]pyrimidine Derivative (14a) | HCT116 (Colon) | In vitro assay | 0.0020[2] | [2] |
| Diphenyl Pyrazole-Chalcone Derivative (6b) | HNO-97 (Head and Neck) | Cytotoxicity Assay | 10[3] | [3] |
| Diphenyl Pyrazole-Chalcone Derivative (6d) | HNO-97 (Head and Neck) | Cytotoxicity Assay | 10.56[3] | [3] |
| Pyrazole-based Compound (L2) | CFPAC-1 (Pancreatic) | MTT Assay | 61.7[4] | [4] |
| Pyrazole-based Compound (L3) | MCF-7 (Breast) | MTT Assay | 81.48[4] | [4] |
Table 2: Comparative Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound/Alternative | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | CDK2 | Kinase Inhibition Assay | [Illustrative Data] 85 | N/A |
| 5-Amino-1H-pyrazole-4-carboxamide Derivative (10h) | FGFR1 | Biochemical Assay | 46[1] | [1] |
| FGFR2 | Biochemical Assay | 41[1] | [1] | |
| FGFR3 | Biochemical Assay | 99[1] | [1] | |
| FGFR2 V564F mutant | Biochemical Assay | 62[1] | [1] | |
| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | Kinase Inhibition Assay | 57 | [5] |
| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | Kinase Inhibition Assay | 66 | [5] |
| 3-Aminopyrazole Derivative (1) | CDK16 | NanoBRET Assay | 18.0 | [6] |
| Ruxolitinib | JAK1 | Kinase Inhibition Assay | ~3 | [7] |
| JAK2 | Kinase Inhibition Assay | ~3 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
384-well plates
-
Plate reader (Luminescence or Fluorescence)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Assay Reaction: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: A detection reagent is added to stop the reaction and generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced (and thus kinase activity).
-
Signal Measurement: The signal is read using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole-based inhibitor.
Experimental Workflow Diagram
Caption: A streamlined workflow of the MTT cell viability assay.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid and its containers must be treated as hazardous chemical waste. Disposal should adhere strictly to local, state, and federal regulations. Consultation with your institution's Environmental Health & Safety (EHS) department is mandatory to ensure compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Hazard Profile and Safety Precautions
This compound is classified as an irritant and may be harmful if inhaled or comes into contact with skin.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation[1] | GHS07 | Protective gloves (Nitrile rubber), Protective clothing (Lab coat) |
| H319: Causes serious eye irritation[1] | GHS07 | Eye protection (Safety glasses with side-shields or goggles) |
| H335: May cause respiratory irritation[1] | GHS07 | Respiratory protection (Use only outdoors or in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended) |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. Specific procedures may vary based on institutional policies and local regulations.
1. Waste Collection and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container. The container should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Contaminated Materials: Any materials used to handle the compound, such as weighing paper, contaminated gloves, and paper towels, should also be placed in the designated solid hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate amount of waste in the container.
-
Include the date when the waste was first added to the container.
-
Provide the name of the principal investigator and the laboratory location.
3. Storage of Chemical Waste:
-
Store the hazardous waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
Keep the container tightly closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup and documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure adequate ventilation and keep unprotected personnel away from the spill area.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains, waterways, or soil.[1][3]
-
Cleanup: For small spills, sweep up or absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your supervisor and EHS department.
References
Personal protective equipment for handling 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
Essential Safety and Handling Guide for 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 51649-80-0). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection. Change gloves every 30 to 60 minutes or immediately if contaminated or damaged.[2][3] |
| Eye & Face Protection | Safety goggles and face shield | Safety goggles are required for eye protection.[4] A face shield must be worn over safety glasses when there is a risk of splashing.[3] |
| Skin & Body Protection | Laboratory coat | A flame-resistant lab coat, such as Nomex®, should be worn over cotton clothing.[3] |
| Respiratory Protection | N95 or N100 particle mask | Use a NIOSH-approved respirator, especially when handling the powder outside of a fume hood, to avoid inhaling dust.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A chemical fume hood is the preferred engineering control for weighing and preparing solutions to minimize inhalation of the powdered substance.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, ensure all required PPE is worn correctly.
-
Gloves should be inspected for any signs of damage before use.
3. Weighing and Solution Preparation:
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a suitable container to prevent dispersal of the powder.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
4. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
5. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible substances and sources of ignition.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with grossly contaminated materials like weigh paper and gloves, in a clearly labeled, sealable, and chemically compatible waste container.[5] The label must include the chemical name and appropriate hazard warnings.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the chemical must be disposed of in an approved sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the start date of accumulation.
3. Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated hazardous waste accumulation area.[5]
-
This area should be away from incompatible materials.
4. Disposal Procedure:
-
All hazardous chemical waste must be collected by your institution's Environmental Health & Safety (EHS) department for proper disposal.[7]
-
Drain and regular trash disposal of hazardous chemicals is illegal.[7]
-
Contact your EHS department to arrange for pickup and disposal by a licensed professional waste disposal company.[5] High-temperature incineration is a common and recommended method for such compounds.[5]
5. Decontamination:
-
Decontaminate work surfaces with a suitable solvent and then wash with soap and water.
-
Rinse any reusable glassware that has come into contact with the chemical at least three times. The first rinseate must be collected and disposed of as hazardous waste.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
